4-Chloro-3-fluorophenethyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMNOCNLOOZTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373947 | |
| Record name | 4-Chloro-3-fluorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206362-79-0 | |
| Record name | 4-Chloro-3-fluorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Chloro-3-fluorophenethyl alcohol
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorophenethyl Alcohol
Authored by a Senior Application Scientist
Abstract
This compound is a key structural motif and a valuable building block in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. Its specific halogenation pattern offers unique properties for modulating biological activity and pharmacokinetic profiles. This guide provides a comprehensive, in-depth analysis of the most reliable and efficient synthetic routes to this compound, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and explore alternative strategies to empower researchers in drug discovery and development.
Strategic Overview: Retrosynthetic Analysis
A sound synthetic strategy begins with a logical disconnection of the target molecule. The primary C-C bond disconnection for this compound reveals two main strategic approaches: a functional group interconversion (FGI) from a carboxylic acid or its derivative, or a C-C bond formation. The most direct and industrially scalable approach is the reduction of the corresponding phenylacetic acid, which is often commercially available or readily synthesized.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Pathway: Reduction of Phenylacetic Acid
The reduction of 4-chloro-3-fluorophenylacetic acid to its corresponding primary alcohol is the most robust and widely employed method. The choice of reducing agent is critical and depends on factors such as lab scale, available equipment, and the presence of other sensitive functional groups in more complex substrates. We will focus on two premier reagents for this transformation: Lithium Aluminum Hydride (LAH) and Borane complexes.
Reagent Selection: A Comparative Analysis
Lithium Aluminum Hydride (LAH) is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1][2] Its high reactivity necessitates strict anhydrous, aprotic solvents (e.g., diethyl ether, THF) and careful quenching procedures to manage its violent reaction with water.[2]
Borane (BH₃) , typically used as a complex with tetrahydrofuran (BH₃•THF) or dimethyl sulfide (BH₃•SMe₂), is an electrophilic reducing agent. It exhibits remarkable selectivity for carboxylic acids, often leaving other functional groups like esters and amides untouched, which can be a significant advantage in multi-step synthesis.[3][4] BH₃•SMe₂ is more stable and concentrated than its THF counterpart, though its pungent odor requires handling in a well-ventilated fume hood.[4]
Data Presentation: Reagent Comparison
| Parameter | Lithium Aluminum Hydride (LAH) | Borane (BH₃•THF or BH₃•SMe₂) |
| Reagent Type | Nucleophilic Hydride Donor | Electrophilic Hydride Donor |
| Selectivity | Low (Reduces most polar π-bonds)[5] | High (Preferentially reduces carboxylic acids)[4] |
| Stoichiometry | ~1.0 - 1.5 equivalents | ~1.0 - 2.0 equivalents |
| Solvent | Anhydrous Ether, THF[2] | THF, Dioxane |
| Temperature | 0 °C to reflux | 0 °C to reflux |
| Work-up | Careful quenching (e.g., Fieser method)[6] | Acidic or basic hydrolysis |
| Key Advantage | High reactivity, broad utility | Excellent selectivity for carboxylic acids |
| Key Disadvantage | Violent reaction with protic solvents | BH₃•SMe₂ has a strong odor |
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction of phenylacetic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis via Lithium Aluminum Hydride (LAH) Reduction
Safety: LAH reacts violently with water and is flammable. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-3-fluorophenylacetic acid (5.0 g, 26.5 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the acid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (1.1 g, 29.2 mmol, 1.1 eq) to the stirred solution. Note: Gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Method)[6]: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
1.1 mL of water
-
1.1 mL of 15% aqueous NaOH
-
3.3 mL of water
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil.
Protocol 2: Synthesis via Borane-Tetrahydrofuran (BH₃•THF) Reduction
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-chloro-3-fluorophenylacetic acid (5.0 g, 26.5 mmol).
-
Dissolution: Add anhydrous THF (50 mL) and stir to dissolve.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add 1 M BH₃•THF complex in THF (53 mL, 53 mmol, 2.0 eq) dropwise via a syringe or an addition funnel over 30 minutes.
-
Reaction: After addition, remove the ice bath, and stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the mixture to 0 °C and slowly add 1 M HCl (20 mL) to quench the excess borane and hydrolyze the borate ester intermediate. Note: Vigorous hydrogen evolution will occur initially.
-
Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel chromatography to afford the pure this compound.
Alternative Synthetic Strategies
While reduction of the phenylacetic acid is preferred, alternative routes can be valuable if starting materials are different or if specific regioselectivity is required in a more complex molecule.
Grignard-based Synthesis
This route builds the C₂-side chain via a carbon-carbon bond formation. It involves the reaction of a 4-chloro-3-fluorobenzyl Grignard reagent with formaldehyde, an electrophilic C1 source.[7][8]
Caption: Grignard reaction pathway.
Wittig Reaction and Hydroboration
This two-step sequence first establishes the C=C double bond of a styrene intermediate, followed by an anti-Markovnikov hydration to furnish the primary alcohol.
-
Wittig Reaction: 4-Chloro-3-fluorobenzaldehyde is reacted with a methylide phosphorus ylide (e.g., from methyltriphenylphosphonium bromide and a strong base) to form 4-chloro-3-fluoro-styrene.[9][10]
-
Hydroboration-Oxidation: The resulting styrene is then treated with a borane source (e.g., BH₃•THF) followed by oxidative work-up (H₂O₂, NaOH) to yield the target primary alcohol.
Conclusion
The is most efficiently achieved through the reduction of 4-chloro-3-fluorophenylacetic acid. Both Lithium Aluminum Hydride and Borane complexes are excellent reagents for this transformation, with the choice being dictated by the desired selectivity and safety considerations. This guide provides the necessary theoretical grounding and practical protocols to enable researchers to confidently synthesize this important chemical intermediate for their discovery programs.
References
- 1. byjus.com [byjus.com]
- 2. adichemistry.com [adichemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-fluorophenethyl alcohol chemical properties
An In-Depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol: Properties, Synthesis, and Research Applications
Introduction and Core Identifiers
This compound, systematically named 2-(4-Chloro-3-fluorophenyl)ethanol, is a halogenated aromatic alcohol. As a bifunctional molecule, it possesses both a reactive hydroxyl group and a synthetically versatile di-halogenated phenyl ring. This structure makes it a valuable intermediate or building block, particularly in the fields of medicinal chemistry and materials science.
The presence of both chlorine and fluorine atoms on the aromatic ring is of significant interest to drug development professionals. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of its known and predicted chemical properties, a proposed synthetic route, and its potential applications for researchers and scientists.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Chloro-3-fluorophenyl)ethanol | [1] |
| CAS Number | 206362-79-0 | [1] |
| Molecular Formula | C₈H₈ClFO | [2] |
| Molecular Weight | 174.60 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1CCO)F)Cl | |
| InChI Key | ZLWGTYVDMGWYEM-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Physicochemical Properties
The introduction of halogens significantly alters the physical properties compared to unsubstituted phenethyl alcohol.
| Property | Value / Observation | Rationale / Reference |
| Physical Form | Solid | |
| Boiling Point | ~234 °C (Predicted) | Based on the boiling point of the closely related 4-chlorobenzyl alcohol. |
| pKa | ~14.5 (Predicted) | The electron-withdrawing effects of Cl and F slightly increase the acidity of the alcohol proton compared to unsubstituted phenethyl alcohol. |
| XlogP (Predicted) | 2.2 | [2] |
| Chemical Stability | Stable under standard ambient conditions. | Inferred from stability data of similar compounds. Avoid strong oxidizing agents. |
Spectroscopic Characterization: A Predictive Analysis
For researchers synthesizing or handling this compound, understanding its expected spectroscopic signature is critical for identity confirmation.
-
¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the ethyl chain and the aromatic ring.
-
Ethyl Protons: The -CH₂- group adjacent to the oxygen will appear as a triplet around δ 3.8-3.9 ppm. The -CH₂- group adjacent to the phenyl ring will be a triplet around δ 2.8-2.9 ppm.
-
Aromatic Protons: The three aromatic protons will exhibit complex splitting patterns due to ³J (H-H) and ⁴J (H-F) couplings. We can predict a doublet of doublets (dd) and two multiplets between δ 7.0 and 7.4 ppm.
-
Hydroxyl Proton: A broad singlet, typically around δ 1.5-2.5 ppm, whose position is concentration and temperature-dependent.
-
-
¹³C NMR Spectroscopy (125 MHz, CDCl₃): The carbon spectrum will be characterized by eight distinct signals. The C-F and C-Cl bonds will have the most significant impact on the chemical shifts of the aromatic carbons.
-
Aliphatic Carbons: C-OH at ~62 ppm and C-Ar at ~38 ppm.
-
Aromatic Carbons: Six signals are expected between ~115 and 140 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J C-F ≈ 245 Hz), appearing as a doublet. The carbon bonded to chlorine will be observed around 134 ppm.
-
-
Mass Spectrometry (EI-MS): The mass spectrum will provide unequivocal evidence of the compound's identity.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 174.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z = 176 with an intensity approximately one-third that of the molecular ion peak.
-
Fragmentation: A significant fragment at m/z = 143, corresponding to the loss of the CH₂OH group (tropylium-like ion), is anticipated.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtones and combination bands in the 1600-2000 cm⁻¹ region and primary bands around 1475-1580 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically 1000-1250 cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl.
-
Synthesis and Purification
Rationale for Synthetic Strategy
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This is a representative protocol based on standard laboratory procedures for ketone reduction.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluoroacetophenone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
-
Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.
Chemical Reactivity and Stability
Reactivity of the Hydroxyl Group
The primary alcohol moiety is the main center of reactivity.
-
Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).
-
Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis.
-
Conversion to Halide: The alcohol can be converted to the corresponding phenethyl chloride using reagents like thionyl chloride (SOCl₂) or an Appel reaction, providing a route to further nucleophilic substitution products.
Reactivity of the Aromatic Ring
The aromatic ring is electronically deactivated due to the inductive effects of the chlorine and fluorine atoms. This makes it less susceptible to electrophilic aromatic substitution compared to benzene. Any substitution would be directed by the combined, and sometimes competing, influences of the ortho-para directing chloro and fluoro groups and the meta-directing ethyl alcohol side chain.
Stability and Storage
The compound is chemically stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents and strong bases.
Applications in Research and Drug Development
Role as a Synthetic Intermediate
The true value of this compound lies in its utility as a synthetic intermediate. The hydroxyl group serves as a versatile handle for attaching the 4-chloro-3-fluorophenyl moiety to other scaffolds or for building out the side chain. This is particularly relevant in the synthesis of compound libraries for high-throughput screening in drug discovery programs.
The Influence of Halogenation in Medicinal Chemistry
The incorporation of chlorine and fluorine is a well-established strategy in drug design.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust. Placing these halogens at strategic positions on a drug candidate can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life.
-
Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. The specific substitution pattern allows for fine-tuning of the overall LogP value.
-
Binding Interactions: Chlorine and fluorine can participate in favorable halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.
Logical Pathway for Derivatization
Caption: Derivatization strategies for drug discovery applications.
Safety and Handling
It is imperative that researchers handle this compound with appropriate caution, adhering to established safety protocols.
-
Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The corresponding signal word is "Danger" with the GHS06 pictogram (skull and crossbones).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]
-
Engineering Controls: All handling should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Disposal: Waste material must be disposed of in accordance with national and local regulations.[1] It should be treated as hazardous chemical waste and handled by a licensed disposal company. Do not discharge to sewer systems.[1]
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | #NV00590 | Rieke Metals Products & Services [riekemetals.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-Chloro-3-fluorophenethyl alcohol
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluorophenethyl Alcohol
Executive Summary
This compound is a halogenated aromatic compound with potential significance in the fields of medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring is a common tactic in drug design to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed framework for the characterization of its core physicochemical properties. Due to the limited publicly available experimental data for this specific molecule, this document emphasizes the robust, validated methodologies required for its empirical determination, supplemented with data from close structural analogs to provide scientific context. The protocols described herein are designed as self-validating systems, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Chemical Identity and Structural Framework
A precise understanding of a compound's structure is the foundation for all subsequent physicochemical analysis.
1.1. Molecular Structure
The molecular structure of this compound consists of a phenethyl alcohol core substituted with a chlorine atom at the C4 position and a fluorine atom at the C3 position of the benzene ring.
Caption: Chemical structure of this compound.
1.2. Significance in Medicinal Chemistry
Halogenation is a cornerstone of modern drug design. The inclusion of chlorine and fluorine atoms can profoundly influence a molecule's properties:
-
Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can improve binding affinity and selectivity for a biological target.
The specific 3,4-substitution pattern on the phenyl ring is a common motif in pharmacologically active compounds. Therefore, a thorough characterization of this molecule is essential for any drug discovery program that may utilize it as a building block or lead compound.
Core Physicochemical Properties
The following table summarizes key physicochemical properties. Where experimental data for the target compound is unavailable, values for structurally similar analogs are provided for comparative purposes.
| Property | Value for this compound | Data from Structural Analogs | Significance in Drug Development |
| Molecular Formula | C₈H₈ClFO | C₈H₉ClO (4-Chlorophenethyl alcohol)[2] C₈H₉FO (4-Fluorophenethyl alcohol) | Fundamental for mass spectrometry and elemental analysis. |
| Molecular Weight | 174.60 g/mol | 156.61 g/mol (4-Chlorophenethyl alcohol)[2] 140.15 g/mol (4-Fluorophenethyl alcohol) | Impacts diffusion rates, and formulation calculations. |
| Physical State | Solid (predicted) | Solid (3-Chloro-4-fluorophenethyl alcohol)[3] | Affects handling, storage, and formulation (e.g., solid vs. liquid dosage forms). |
| Melting Point (MP) | Data not available | 54-56 °C (4-Chloro-3-fluorophenol) | A key indicator of purity and lattice energy. A sharp melting point range suggests high purity.[4] |
| Boiling Point (BP) | Data not available | 110 °C @ 0.5 mmHg (4-Chlorophenethyl alcohol)[5] | Important for purification by distillation and assessing volatility. |
| Density | Data not available | 1.157 g/mL at 25 °C (4-Chlorophenethyl alcohol)[5] 1.121 g/mL at 25 °C (4-Fluorophenethyl alcohol) | Relevant for formulation and manufacturing processes. |
| Partition Coefficient (LogP) | Data not available (predicted to be moderately lipophilic) | LogP values are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] | A positive LogP indicates higher solubility in lipids (hydrophobicity).[6] |
| Acidity (pKa) | Data not available (predicted to be weakly acidic) | The pKa of the hydroxyl group influences ionization state at physiological pH, affecting solubility and receptor interaction. | The electron-withdrawing effects of Cl and F are expected to make the alcohol slightly more acidic than unsubstituted phenethyl alcohol. |
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak around 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol.[8] Sharp peaks in the 1400-1600 cm⁻¹ region would indicate C=C stretching of the aromatic ring. C-O, C-Cl, and C-F stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the ethyl side chain (two triplets) and the aromatic protons. The substitution pattern on the aromatic ring would lead to complex splitting patterns (doublets and multiplets) for the three remaining aromatic protons. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, providing a clear carbon fingerprint.[9]
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 174. A characteristic isotopic peak (M+2) at m/z 176 with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for determining key physicochemical properties. The rationale behind critical steps is explained to ensure robust and reliable data generation.
4.1. Protocol for Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.[10]
Caption: Workflow for determining the melting point of a solid organic compound.
-
Materials & Equipment:
-
This compound (finely powdered)
-
Melting point capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]
-
Calibrated thermometer
-
-
Procedure:
-
Sample Preparation: Place a small amount of the dry compound on a watch glass. Gently tap the open end of a capillary tube into the powder to collect a small amount.[11] Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus alongside a calibrated thermometer.[4]
-
Initial Determination: Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Data Recording: Decrease the heating rate to a slow and steady 1-2°C per minute.[4] Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.
-
Validation: Repeat the determination at least twice with fresh samples. Consistent results are indicative of an accurate measurement.
-
-
Scientist's Note: A slow heating rate near the melting point is critical for accuracy.[4] It ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point. A broad melting range (greater than 2°C) often indicates the presence of impurities.
4.2. Protocol for Partition Coefficient (LogP) Determination (Shake-Flask Method)
Objective: To measure the compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water), which is a crucial predictor of its pharmacokinetic behavior.[7][12]
Caption: Workflow for determining the LogP value using the shake-flask method.
-
Materials & Equipment:
-
This compound
-
n-Octanol (reagent grade)
-
Purified water (e.g., HPLC grade)
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
-
-
Procedure:
-
Phase Saturation: Before the experiment, saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the partitioning experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration.
-
Equilibration: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.
-
Partitioning: Shake the funnel vigorously for an adequate time (e.g., 30 minutes) to ensure equilibrium is reached.[13] After shaking, allow the two phases to separate completely. If an emulsion forms, gentle centrifugation can be used to break it.
-
Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method like HPLC-UV.[13]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[6] The LogP is the base-10 logarithm of this value.
-
-
Scientist's Note: The shake-flask method is considered the "gold standard" for LogP determination but can be time-consuming.[6] It is crucial to ensure that the measured concentrations are within the linear range of the analytical detector. For compounds with very high or very low LogP values, adjusting the volume ratio of the two phases can improve the accuracy of the measurement.
4.3. Protocol for Infrared (IR) Spectrum Acquisition (Neat Liquid/Thin Film)
Objective: To obtain a vibrational spectrum of the compound to identify its functional groups and confirm its structure.
-
Materials & Equipment:
-
This compound (if liquid at room temp, or melted)
-
FTIR Spectrometer
-
Salt plates (e.g., NaCl or KBr), clean and dry[14]
-
Pasteur pipette
-
Acetone or other suitable solvent for cleaning
-
-
Procedure:
-
Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient air, which will be automatically subtracted from the sample spectrum.[15]
-
Sample Application: Place one to two drops of the liquid sample onto the surface of one salt plate.[14][16] If the compound is a low-melting solid, it can be gently warmed to a liquid state before application.
-
Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates.[16]
-
Spectrum Acquisition: Place the "sandwich" of salt plates into the sample holder in the spectrometer.[15] Acquire the IR spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them immediately with a suitable solvent (like acetone) and a soft tissue.[16] Return the clean, dry plates to a desiccator to protect them from moisture.
-
-
Scientist's Note: Salt plates are typically made of alkali halides and are fragile and water-soluble.[14] Always handle them by the edges, preferably with gloves, and ensure they are not exposed to aqueous solutions or excessive atmospheric moisture.[16] This "neat" or thin-film method is ideal for pure liquids as it avoids any interfering signals from solvents.[16]
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-クロロフェネチルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Chloro-4-fluorophenethyl alcohol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. 4-氯苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. homework.study.com [homework.study.com]
- 9. 4-Chlorophenethylalcohol(1875-88-3) 13C NMR spectrum [chemicalbook.com]
- 10. pennwest.edu [pennwest.edu]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Partition coefficient - Wikipedia [en.wikipedia.org]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 15. youtube.com [youtube.com]
- 16. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol (CAS No. 206362-79-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-fluorophenethyl alcohol, with the CAS number 206362-79-0, is a halogenated aromatic alcohol. Its structure, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its synthesis, properties, and potential applications, with a focus on providing practical insights for laboratory and development settings.
Molecular Structure and Properties
The foundational attributes of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 206362-79-0 | [3] |
| Molecular Formula | C₈H₈ClFO | [4] |
| Molecular Weight | 174.60 g/mol | [3] |
| IUPAC Name | 2-(4-Chloro-3-fluorophenyl)ethanol | [3] |
| SMILES | C1=CC(=C(C=C1CCO)Cl)F | [4] |
| InChI | InChI=1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | [4] |
| Predicted XlogP | 2.2 | [4] |
Synthesis of this compound
Proposed Synthetic Pathway
The most direct and widely utilized method for converting a phenylacetic acid to its corresponding phenethyl alcohol is through reduction of the carboxylic acid functionality.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 206362-79-0|2-(4-Chloro-3-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Structure Elucidation of 4-Chloro-3-fluorophenethyl alcohol
Abstract
The rigorous, unambiguous determination of molecular structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where isomeric purity can be the difference between a therapeutic agent and a toxic compound. This guide provides an in-depth, multi-faceted spectroscopic approach to the structure elucidation of 4-Chloro-3-fluorophenethyl alcohol, a halogenated aromatic compound with potential applications as a synthetic building block. By synergistically applying Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow that confirms the precise substitution pattern and molecular connectivity. This document is intended for researchers, scientists, and drug development professionals who require a field-proven, logic-driven methodology for characterizing complex organic molecules.
Introduction: The Imperative for Isomer-Specific Characterization
This compound (C₈H₈ClFO) belongs to a class of halogenated phenethyl alcohols. Halogen atoms, particularly fluorine, are often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1] The precursor, 4-Chloro-3-fluorobenzaldehyde, is noted as a versatile building block in the synthesis of various therapeutic agents.[1] Given the existence of multiple positional isomers (e.g., 3-chloro-4-fluorophenethyl alcohol), a definitive and robust analytical strategy is not merely academic but essential for ensuring the efficacy and safety of any subsequent downstream product.
This guide eschews a simple recitation of data, instead focusing on the causality behind the analytical choices. We will demonstrate how data from orthogonal techniques are woven together to build an unassailable structural proof, moving from the elemental formula to functional groups and, finally, to the precise atomic arrangement.
The Elucidation Workflow
The process of structure elucidation follows a logical progression from broad characteristics to fine structural details. Each step provides evidence that is corroborated and refined by the next, ensuring a high degree of confidence in the final assignment.
References
4-Chloro-3-fluorophenethyl alcohol molecular weight
An In-depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol: Synthesis, Characterization, and Application in Drug Discovery
Executive Summary
This compound is a halogenated aromatic compound with significant potential as a chemical intermediate and building block in the synthesis of novel pharmaceutical agents and agrochemicals. The strategic placement of both chlorine and fluorine atoms on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides a detailed overview of the core physicochemical properties of this compound, outlines plausible synthetic strategies, and details a robust workflow for its analytical characterization. Furthermore, it contextualizes the compound's utility by exploring the established roles of its structural analogs in modern drug discovery and development. While public domain data on this specific isomer (CAS 206362-79-0) is limited, this document synthesizes information from closely related halogenated phenethyl alcohols to provide a validated and logical framework for its practical application.
Physicochemical Properties and Structural Identification
The identity and purity of a starting material are foundational to any successful synthetic campaign. This compound belongs to a class of substituted phenylethanols, and its properties can be understood in the context of its isomers and related analogs.
Core Compound Data
The primary subject of this guide is 2-(4-Chloro-3-fluorophenyl)ethanol. Its fundamental properties, alongside those of key structural analogs, are summarized below for comparative analysis.
| Property | This compound | 3-Chloro-4-fluorophenethyl alcohol | 4-Chlorophenethyl alcohol | 4-Fluorophenethyl alcohol |
| Structure | ||||
| Synonym(s) | 2-(4-Chloro-3-fluorophenyl)ethanol | 2-(3-Chloro-4-fluorophenyl)ethanol | 2-(4-Chlorophenyl)ethanol | 2-(4-Fluorophenyl)ethanol |
| CAS Number | 206362-79-0[1] | MFCD06201121 | 1875-88-3[2] | 7589-27-7 |
| Molecular Formula | C₈H₈ClFO | C₈H₈ClFO | C₈H₉ClO | C₈H₉FO[3] |
| Molecular Weight | 174.60 g/mol | 174.60 g/mol | 156.61 g/mol [2] | 140.15 g/mol |
Synthesis and Manufacturing Insights
The synthesis of halogenated phenethyl alcohols typically involves the reduction of a corresponding substituted phenylacetic acid or a derivative thereof. The choice of starting material and reducing agent is critical and is often dictated by cost, scalability, and functional group tolerance.
Proposed Synthetic Pathway: Reduction of 4-Chloro-3-fluorophenylacetic Acid
A robust and widely applicable method for preparing phenethyl alcohols is the reduction of the corresponding phenylacetic acid. This transformation can be efficiently achieved using powerful reducing agents like sodium borohydride in the presence of a catalyst or co-reagent. A patented process for a related compound, 4-chlorophenethyl alcohol, utilizes sodium borohydride with iodine to reduce 4-chlorophenylacetic acid, which itself is synthesized from 4-chloroacetophenone[4]. This established methodology provides a strong causal basis for a proposed synthesis of this compound.
The rationale for this two-step approach is process efficiency and substrate availability. Substituted acetophenones are common commercial starting materials. Their conversion to the phenylacetic acid, followed by reduction, is a reliable sequence. The reduction of the carboxylic acid is a critical step that requires a potent reducing system, as borohydrides alone are often insufficient. The addition of iodine to sodium borohydride generates diborane in situ, which is highly effective for this type of reduction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Reduction of Phenylacetic Acid
This protocol is a representative methodology based on established chemical principles for analogous compounds[4]. Researchers must conduct their own risk assessment and optimization.
-
Reaction Setup: To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add 4-Chloro-3-fluorophenylacetic acid (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to 0°C using an ice bath.
-
Reducing Agent Preparation: In a separate flask, cautiously add sodium borohydride (NaBH₄, 2.0-3.0 eq) to another portion of anhydrous THF.
-
Iodine Addition: To the stirred NaBH₄ suspension at 0°C, slowly add a solution of iodine (I₂, ~1.0-1.5 eq) in THF. The addition is exothermic and results in the evolution of hydrogen gas; ensure adequate ventilation and slow addition. Stir until the brown color of the iodine disappears.
-
Reduction: Slowly add the solution of the phenylacetic acid from step 2 to the reducing agent mixture from step 4, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol, followed by an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Workup and Extraction: Adjust the pH to acidic (~pH 2-3) with dilute HCl. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final this compound.
This self-validating protocol includes a clear endpoint (consumption of starting material) and a standard purification method, ensuring the isolation of a well-characterized product.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in drug development. A multi-technique approach is required for unambiguous characterization.
Caption: Standard analytical workflow for compound characterization.
-
Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular mass of the target compound. For this compound (C₈H₈ClFO), the expected monoisotopic mass is approximately 174.02 g/mol [5]. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of roughly 3:1, providing strong evidence for its incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Will confirm the presence of the ethyl chain (-CH₂CH₂OH) and the substitution pattern on the aromatic ring. The protons on the phenyl ring will exhibit complex splitting patterns due to ³J (H-H) and ⁴J (H-F) coupling.
-
¹³C NMR: Will show the correct number of carbon signals (8 expected) and their chemical environments.
-
¹⁹F NMR: Will show a singlet for the single fluorine atom, confirming its presence.
-
-
Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the alcohol's O-H stretching vibration[6].
-
Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound. For use in drug discovery, a purity level of >95% is typically required.
Role and Application in Drug Discovery
Halogenated organic molecules are of paramount importance in modern pharmaceuticals. The inclusion of chlorine and fluorine atoms into a drug candidate can profoundly influence its biological and physical properties.
The Strategic Value of Halogenation
-
Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.
-
Lipophilicity and Permeability: Both chlorine and fluorine are lipophilic, which can enhance a molecule's ability to cross cellular membranes. The specific substitution pattern allows for precise control over the overall LogP value.
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly increase binding affinity and selectivity. Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in their synthesis[7].
Established Applications of Structural Analogs
While specific applications for this compound are not yet widely published, its structural congeners are well-established intermediates. For example, 4-chlorophenethyl alcohol is a key intermediate in the synthesis of Fenbuconazole, a potent triazole fungicide[4]. Similarly, 4-fluorophenethyl alcohol has been used as a precursor in the synthesis of other functionalized molecules for research applications. These examples authoritatively ground the utility of the phenethyl alcohol scaffold as a validated starting point for accessing more complex, biologically active molecules.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. While a full GHS classification for this compound is not available, data from close analogs provides a reliable basis for a cautious approach[1].
| Hazard Category | Information | Source Analog |
| Acute Toxicity | Danger: Toxic if swallowed (H301). | 3-Chloro-4-fluorophenethyl alcohol |
| Skin Irritation | Warning: Causes skin irritation (H315). | 4-Fluorophenethyl Alcohol (GHS Classification) |
| Eye Irritation | Warning: Causes serious eye irritation (H319). | 4-Fluorophenethyl Alcohol (GHS Classification) |
| Combustibility | Combustible liquid. | 4-Fluorophenethyl alcohol |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when heating or concentrating solutions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. The storage class is typically for combustible liquids[2].
Conclusion
This compound represents a promising, albeit underexplored, building block for the fields of pharmaceutical and agrochemical research. Its dual halogenation offers a strategic advantage for modulating molecular properties critical for biological activity. Based on established chemical precedent, its synthesis is readily achievable through the reduction of the corresponding phenylacetic acid. The analytical workflows detailed herein provide a robust framework for its characterization and quality control. By leveraging the insights gained from its structural analogs, researchers can confidently integrate this compound into discovery programs to explore new chemical space and develop next-generation therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. 4-Chlorophenethyl alcohol 99 1875-88-3 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 5. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
- 6. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Substituted Phenethyl Alcohols: Synthesis, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to Substituted Phenethyl Alcohols
Core Scaffold and Significance
Substituted phenethyl alcohols are a broad and versatile class of organic compounds built upon the 2-phenylethanol scaffold. This structure, consisting of a phenyl group attached to an ethanol backbone, serves as a foundational template for a vast array of biologically active molecules. By modifying the phenyl ring with various substituents, altering the ethyl chain, or functionalizing the hydroxyl group, a diverse chemical space can be explored, leading to compounds with a wide spectrum of pharmacological and other useful properties.
The significance of substituted phenethyl alcohols in medicinal chemistry and pharmacology is profound. They are integral to the structure of many endogenous neurotransmitters, such as dopamine and norepinephrine, and are the basis for numerous pharmaceuticals, research chemicals, and natural products. Their ability to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters, makes them a rich area of investigation for the development of new therapeutics.
Scope of the Guide
This technical guide provides an in-depth review of substituted phenethyl alcohols, intended for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of their synthesis, from classical methods to modern catalytic approaches. The guide delves into the pharmacology and mechanisms of action of these compounds, with a particular focus on their interactions with adrenergic and serotonin receptors. Furthermore, it explores the critical structure-activity relationships (SAR) that govern their biological effects and provides an overview of the analytical techniques essential for their characterization. Detailed experimental protocols and visual diagrams are included to provide practical, actionable insights for laboratory work.
Part 2: Synthesis of Substituted Phenethyl Alcohols
The synthesis of substituted phenethyl alcohols can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes
A common industrial method for the preparation of 2-phenylethanol involves the Friedel-Crafts reaction between benzene and ethylene oxide, using a Lewis acid catalyst such as aluminum trichloride.[1] This reaction proceeds through the formation of an aluminum alkoxide, which is subsequently hydrolyzed to yield the final product.[2] A key challenge with this method is the potential for the formation of diphenylethane as a side product, which can be minimized by using an excess of benzene.[1]
The Grignard reaction provides a versatile route to phenethyl alcohols. It involves the reaction of a phenylmagnesium halide (a Grignard reagent) with ethylene oxide.[1][2] The Grignard reagent is typically prepared from the corresponding halobenzene. This method is particularly useful for laboratory-scale syntheses and for introducing substituents on the phenyl ring by starting with a substituted halobenzene.
Substituted phenethyl alcohols can also be synthesized by the reduction of corresponding phenylacetic acid derivatives. For instance, phenylacetic acid can be reduced to 2-phenylethanol using reagents like sodium borohydride and iodine in tetrahydrofuran (THF).[2] Esters of phenylacetic acid, such as ethyl phenylacetate, can be reduced using methods like the Bouveault-Blanc reduction, which employs sodium and absolute alcohol.[3]
Modern Synthetic Methodologies
The catalytic hydrogenation of styrene oxide is another effective method for producing phenethyl alcohol. This process avoids the use of hazardous reagents like diethyl ether and ethylene oxide that are common in Grignard and Friedel-Crafts syntheses.[3]
A more recent and "green" approach involves the transition-metal-free radical coupling of aromatic alcohols. For example, 1,3-diphenylpropan-1-ols can be synthesized via the β-alkylation of 1-phenylethanol with benzyl alcohols, mediated by t-BuONa, which acts as both a base and a radical initiator.[4]
Synthesis of Specifically Substituted Phenethyl Alcohols
The synthesis of hydroxy-substituted phenethyl alcohols often requires protective group strategies to prevent unwanted side reactions with the hydroxyl groups. A multi-step synthesis for 3,4-dihydroxy phenethyl alcohol has been described, which involves the synthesis of 3,4-dibenzyloxy benzaldehyde, followed by conversion to 3,4-dibenzyloxy phenylacetaldehyde and subsequent reduction to 3,4-dibenzyloxy phenethyl alcohol, and finally deprotection to yield the desired product.[5]
Methoxy-substituted phenethyl alcohols can be prepared using various methods. For example, (R)-1-(4-methoxyphenyl)ethanol can be formed via the biocatalytic reduction of 4-methoxyacetophenone. The synthesis of other methoxy-substituted analogs can be achieved through Wittig cyclization reactions of appropriate precursors.[6]
The introduction of halogen substituents onto the phenyl ring can be accomplished through electrophilic aromatic substitution reactions. For instance, bromination of substituted thiophenes, which are structurally related to the phenyl group, can be achieved with N-bromosuccinimide (NBS).[7] Similar strategies can be applied to benzene derivatives to produce halo-substituted phenethyl alcohols.
Experimental Protocol: A Representative Synthesis of α-phenethyl alcohol
The following protocol describes the synthesis of α-phenethyl alcohol from acetophenone.[8]
Materials:
-
Acetophenone
-
B-chlorodiiso-2-ethylapopinocampheylborane
-
Ethyl ether (EE)
-
Nitrogen gas
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
To a solution of B-chlorodiiso-2-ethylapopinocampheylborane (9.6 g, 27.5 mmol) in ethyl ether (20 mL) at -25°C, add acetophenone (2.9 g, 3.0 mL, 25 mmol).
-
Monitor the reaction for completion over 48 hours using ¹¹B NMR after methanolysis of an aliquot.
-
Upon completion, work up the reaction to obtain α-phenethyl alcohol.
-
The expected yield is approximately 2.2 g (72%).
-
The enantiomeric excess can be determined by capillary GC analysis of its MTPA ester.
Part 3: Pharmacology and Mechanism of Action
Substituted phenethyl alcohols exert their biological effects by interacting with a variety of molecular targets. Their structural similarity to endogenous monoamine neurotransmitters allows them to modulate the activity of several key receptor systems in the central and peripheral nervous systems.
Interaction with Adrenergic Receptors
Many substituted phenethylamines act as agonists at various adrenergic receptor subtypes, including α1A, α1B, α1D, α2A, α2B, β1, and β2.[[“]][10] The potency and efficacy of these compounds can vary significantly depending on their specific substitution patterns, with some matching the effects of endogenous ligands like adrenaline.[[“]] This interaction with adrenergic receptors underlies their ability to stimulate the sympathetic nervous system, leading to effects such as increased heart rate and blood pressure.[10]
Upon activation by a phenethylamine agonist, adrenergic receptors, which are G-protein coupled receptors, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype. For example, α1-adrenergic receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). β-adrenergic receptors, on the other hand, couple to Gs proteins, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.
Interaction with Serotonin Receptors
A significant number of substituted phenethylamines exhibit high affinity for serotonin receptors, particularly the 5-HT2A subtype.[11] This interaction is responsible for the psychedelic and hallucinogenic effects of compounds like mescaline and the 2C series of drugs.[11] Agonism at the 5-HT2A receptor is a key area of research for understanding consciousness and for the development of novel treatments for psychiatric disorders.
The 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 protein, leading to the activation of the phospholipase C (PLC) pathway, which results in the production of inositol phosphates and diacylglycerol, and a subsequent increase in intracellular calcium.[11][12] However, it is now understood that 5-HT2A receptor signaling is more complex, with evidence for the involvement of other pathways, such as the phospholipase A2 (PLA2) and phospholipase D (PLD) pathways.[11]
Furthermore, recent research has highlighted the importance of "functional selectivity" or "biased agonism," where different ligands can stabilize different conformations of the receptor, leading to the preferential activation of distinct downstream signaling pathways. For the 5-HT2A receptor, two major pathways are the Gq-mediated pathway and the β-arrestin-mediated pathway. It has been shown that the psychedelic potential of 5-HT2A agonists is correlated with their efficacy in activating the Gq pathway, while β-arrestin-biased agonists may have antipsychotic-like effects.[13][14]
Other Pharmacological Targets
In addition to adrenergic and serotonin receptors, substituted phenethylamines can interact with other targets, including:
-
Dopamine Transporter (DAT): Some phenethylamines can reverse the function of the dopamine transporter, leading to an increase in extracellular dopamine levels.[[“]]
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, which is involved in regulating monoamine neurotransmission.[16]
-
Monoamine Oxidase (MAO): Phenethylamine is a substrate for MAO-B, which rapidly metabolizes it.[[“]]
Antimicrobial Properties
Phenethyl alcohol and some of its derivatives possess antimicrobial and disinfectant properties.[2] Their mechanism of action is thought to involve the disruption of the cellular permeability barrier of microorganisms.[17]
Part 4: Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
Principles of SAR and QSAR in Drug Design
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[18] By systematically modifying the structure and observing the effects on activity, researchers can develop a qualitative understanding of how the molecule interacts with its target.
Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate the chemical structure of a molecule with its biological activity in a quantitative manner.[18][19] These models use molecular descriptors (physicochemical properties, electronic properties, etc.) to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.[19]
SAR of Substituted Phenethyl Alcohols at Adrenergic Receptors
The interaction of substituted phenethylamines with adrenergic receptors is highly dependent on their chemical structure.[20]
-
Substitution on the Phenyl Ring: The presence of a catechol moiety (3,4-dihydroxy groups) on the phenyl ring is crucial for maximal activity at adrenergic receptors.[[“]][20]
-
Substitution on the Ethyl Side Chain: A hydroxyl group at the β-position of the ethylamine side chain, particularly in the (R)-configuration, enhances agonist activity.[20]
-
Substitution on the Amino Group: The size of the substituent on the amino nitrogen influences receptor selectivity. As the size of the N-substituent increases, α-adrenergic activity generally decreases, while β-adrenergic activity increases.[20] For example, norepinephrine (primary amine) has more α-activity, while isoproterenol (isopropyl-substituted amine) is a potent β-agonist with little α-activity.[20]
SAR of Substituted Phenethyl Alcohols at Serotonin Receptors
For 5-HT2A receptor agonists, the substitution pattern on the phenyl ring is a key determinant of activity.
-
Methoxy and Halogen Substituents: The presence of methoxy groups, particularly at the 2- and 5-positions of the phenyl ring, is a common feature of many potent 5-HT2A agonists (e.g., the 2C series). Halogen substitution at the 4-position can also significantly enhance potency.
-
N-Substitution: While N-alkylation often reduces 5-HT2A activity, N-benzyl substitution has been found to be an exception, leading to increased affinity and potency.
Tabulated SAR Data
| Substitution | Position | Effect on Adrenergic Activity | Effect on 5-HT2A Activity |
| Hydroxyl | 3, 4 (Catechol) | Greatly increases activity | Generally decreases activity |
| Hydroxyl | β-position | Enhances activity | Variable |
| Methoxy | 2, 5 | Variable | Potent agonist activity |
| Halogen | 4 | Variable | Enhances potency |
| Alkyl | α-position | Can increase duration of action | Variable |
| Alkyl | N-position | Small alkyl groups maintain α/β activity; larger groups increase β-selectivity | Generally decreases activity (except N-benzyl) |
Part 5: Analytical Techniques for Characterization
The accurate identification and quantification of substituted phenethyl alcohols are crucial in various fields, including pharmaceutical analysis, forensic toxicology, and clinical chemistry. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like phenethylamines.[21] However, the primary and secondary amine groups in many of these compounds can lead to poor peak shape and adsorption on the GC column.[21] To overcome this, derivatization is often employed. Common derivatizing agents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[22][23] Derivatization improves volatility, thermal stability, and chromatographic performance, and can also yield more informative mass spectra.[21]
HPLC is another widely used technique for the analysis of substituted phenethyl alcohols. It is particularly useful for compounds that are not amenable to GC analysis due to low volatility or thermal instability. Reversed-phase HPLC with UV detection is a common setup.
Spectroscopic Methods
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of substituted phenethyl alcohols.[24][25][26] In ¹H NMR, the protons on the carbon bearing the hydroxyl group typically appear in the 3.4-4.5 ppm range.[27]
IR spectroscopy is used to identify the functional groups present in a molecule. Alcohols exhibit a characteristic broad O-H stretching absorption in the range of 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹.[27]
Detailed Experimental Protocols for Analysis
This protocol is adapted for the analysis of phenethylamine derivatives in a biological matrix.[22][28]
Sample Preparation (Liquid-Liquid Extraction):
-
To 2 mL of urine sample, adjust the pH to approximately 10 using a 5% aqueous sodium carbonate solution.
-
Add 1 mL of ethyl acetate, vortex-mix, and centrifuge to separate the layers.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction with another 1 mL of ethyl acetate.
-
Combine the organic phases and add an appropriate amount of anhydrous sodium sulfate for dehydration.
Derivatization (with PFPA):
-
Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Ionization: Electron Impact (EI) at 70 eV
Part 6: Conclusion and Future Perspectives
Substituted phenethyl alcohols represent a cornerstone of medicinal chemistry and pharmacology. Their rich and diverse biological activities, stemming from their interactions with key neurotransmitter systems, continue to make them a fertile ground for drug discovery and neuroscience research. The synthetic methodologies for accessing these compounds are well-established and continue to evolve with the advent of greener and more efficient chemical transformations.
Future research in this area will likely focus on several key aspects. The exploration of biased agonism at GPCRs, particularly the 5-HT2A receptor, holds immense promise for the development of novel therapeutics with improved efficacy and reduced side effects. The application of advanced QSAR and computational modeling techniques will further refine our ability to design ligands with specific pharmacological profiles. As our understanding of the complex signaling networks in the brain deepens, so too will our ability to rationally design substituted phenethyl alcohols to modulate these pathways for therapeutic benefit. The continued development of sensitive and robust analytical methods will also be crucial for both preclinical research and clinical applications.
Part 7: References
-
Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved from --INVALID-LINK--
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from --INVALID-LINK--
-
Blossom Analysis. (n.d.). Identification of 5-HT 2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from --INVALID-LINK--
-
Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Phenethyl alcohol(60-12-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of α-phenethyl alcohol. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from --INVALID-LINK--
-
StuDocu. (n.d.). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. Retrieved from --INVALID-LINK--
-
Journal of Analytical Toxicology. (n.d.). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-phenylethyl alcohol. Retrieved from --INVALID-LINK--
-
The Hive. (2004). Synthesis Of Phenylethyl Alcohol. Retrieved from --INVALID-LINK--
-
PubMed. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from --INVALID-LINK--
-
KoreaScience. (n.d.). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki. (n.d.). Phenethyl alcohol. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). Phenethyl alcohol, .alpha.,.alpha.-dimethyl- - Optional[1H NMR]. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-(trifluoromethyl)phenethyl alcohol(94022-96-5) 1 h nmr. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Methoxyphenethyl alcohol 99 702-23-8. Retrieved from --INVALID-LINK--
-
Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Quantitative structure-activity relationship methods: Perspectives on drug discovery and toxicology. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of methoxy-and methylthio-substituted.... Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN100432035C - Technical method for synthesizing beta p-hydroxy phenethyl alcohol. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2019). Pathways to phenethyl alcohol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. Retrieved from --INVALID-LINK--
References
- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 3. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. consensus.app [consensus.app]
- 16. Phenethylamine - Wikipedia [en.wikipedia.org]
- 17. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. fiveable.me [fiveable.me]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Phenethyl alcohol(60-12-8) 1H NMR spectrum [chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
- 26. 2-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL(94022-96-5) 1H NMR spectrum [chemicalbook.com]
- 27. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 28. shimadzu.com [shimadzu.com]
A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3-fluorophenethyl Alcohol
Introduction
4-Chloro-3-fluorophenethyl alcohol (CAS No. 206362-79-0) is a halogenated aromatic alcohol.[1][2] Its structure, featuring a phenethyl alcohol backbone substituted with both chlorine and fluorine atoms, makes it a compound of interest for researchers in medicinal chemistry and drug development. Halogenation is a common strategy to modulate the metabolic stability, lipophilicity, and binding affinity of lead compounds. While specific applications are not widely documented in public literature, its structural motifs are present in various biologically active molecules, suggesting its use as a key building block or intermediate in the synthesis of novel therapeutic agents.
This guide provides an in-depth overview of the critical safety protocols and handling procedures for this compound. Given the limited availability of specific toxicological data for this exact compound[1], this document synthesizes information from general principles of handling halogenated organic compounds, data from structurally similar molecules, and established laboratory safety standards. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity for all personnel.
Compound Identification and Physicochemical Properties
A clear understanding of the compound's basic properties is the foundation of safe handling.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-Chloro-3-fluorophenyl)ethanol | [1] |
| Synonyms | This compound | [1][3] |
| CAS Number | 206362-79-0 | [1][2][3] |
| Molecular Formula | C₈H₈ClFO | [2] |
| Appearance | Off-white to slight yellow solid | [3] |
| Purity | Typically ≥98% | [3] |
Hazard Identification and Risk Assessment
As of the date of this guide, specific toxicological studies for this compound are not publicly available.[1] Therefore, a risk assessment must be conducted based on the chemical class and data from analogous compounds.
Inferred Hazards from Structural Analogs:
-
4-Fluorophenethyl alcohol (CAS 7589-27-7): This related compound is known to cause skin irritation and serious eye irritation. It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[4]
-
General Halogenated Aromatics: This class of compounds can present risks of skin and eye irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin. Thermal decomposition can lead to the release of hazardous gases such as hydrogen chloride and hydrogen fluoride.
Assumed Hazard Classification: Based on the above, it is prudent to handle this compound as a substance that is:
-
Irritating to the skin, eyes, and respiratory system.
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
Potentially toxic to aquatic life .
A thorough, experiment-specific risk assessment should be performed before any work with this compound is initiated.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Splash-proof chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure full coverage of the arms.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Caption: Workflow for ensuring proper engineering controls and PPE.
Safe Handling and Storage Protocols
Adherence to strict protocols is essential to prevent accidental exposure and maintain compound integrity.
Handling
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]
-
Avoid Dust/Aerosol Formation: Handle the solid material carefully to avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Labeling: All containers must be clearly labeled with the full chemical name and associated hazard warnings.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[5][6]
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][8] Do not store with flammable materials. Halogenated compounds should be segregated to prevent dangerous reactions.[6][9]
Caption: Logical diagram for correct chemical storage and segregation.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures
This protocol should be posted in the laboratory and all personnel should be familiar with it.
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of all surfaces.[10]
-
Use an eyewash station.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.
-
Seek immediate medical attention.[12]
-
Spill Response
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional emergency response team.
-
Prevent entry into the affected area.
-
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Collect all waste (including contaminated solids and rinsates) in clearly labeled, sealed containers designated for halogenated organic waste.
-
Disposal Method: Do not discharge to sewer systems.[1] The material must be disposed of through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is a suitable method for chlorinated and fluorinated aromatic compounds.[1][13] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While this compound is a valuable compound for chemical synthesis, its potential hazards necessitate a cautious and well-informed approach. The lack of specific toxicity data underscores the importance of treating it with the highest degree of care, assuming it possesses the hazards common to its chemical class. By implementing robust engineering controls, consistently using appropriate PPE, and strictly adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can work safely and effectively with this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. echemi.com [echemi.com]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. This compound, CasNo.206362-79-0 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]
- 4. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. vumc.org [vumc.org]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
solubility of 4-Chloro-3-fluorophenethyl alcohol in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-fluorophenethyl Alcohol in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic alcohol with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in research and development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. We will explore the molecular characteristics that govern its solubility and present a detailed experimental protocol for its quantitative measurement.
Theoretical Framework: The Science of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:
-
Van der Waals Forces: Weak, transient attractions that exist between all molecules.
-
Dipole-Dipole Interactions: Attractive forces between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and another nearby electronegative atom.
The molecular structure of this compound, with its combination of a substituted aromatic ring and a hydroxyl group, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.
Physicochemical Properties and Predicted Solubility of this compound
The structure of this compound imparts a combination of polar and non-polar characteristics:
-
Phenethyl Group (C₆H₄CH₂CH₂-): The aromatic ring and the ethyl chain are largely non-polar and will contribute to solubility in less polar solvents.
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This will promote solubility in polar protic solvents.
-
Halogen Substituents (Cl and F): The chlorine and fluorine atoms are electronegative, creating a dipole moment in the molecule and increasing its overall polarity compared to unsubstituted phenethyl alcohol. The fluorine atom, in particular, can participate in hydrogen bonding.[1]
Based on these structural features, we can predict the solubility of this compound in a variety of organic solvents.
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The polar hydroxyl and halogen groups will have unfavorable interactions with the nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent, but the polar groups will limit solubility. |
| Dichloromethane | Polar Aprotic | Moderate to High | The polarity of the solvent will interact well with the polar groups of the solute. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | A good balance of polarity and hydrogen bond accepting capability to interact with the solute. |
| Acetone | Polar Aprotic | High | A highly polar solvent that can accept hydrogen bonds, leading to strong solute-solvent interactions. |
| Isopropanol | Polar Protic | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl group of the solute. |
| Ethanol | Polar Protic | Very High | Similar to isopropanol, with strong hydrogen bonding potential. |
| Methanol | Polar Protic | Very High | The most polar of the alcohols listed, it is expected to be an excellent solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities. |
Experimental Determination of Solubility
To obtain quantitative data on the solubility of this compound, a systematic experimental approach is required. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter compatible with the organic solvent.
-
-
Sample Preparation for Analysis:
-
Carefully take a known volume of the clear, saturated supernatant.
-
Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Interpretation and Discussion
The experimentally determined solubility values should be tabulated for easy comparison. The results are expected to align with the predictions based on the "like dissolves like" principle.
-
Polar Protic Solvents: The highest solubility is anticipated in polar protic solvents like methanol and ethanol due to the strong hydrogen bonding interactions between the solvent and the hydroxyl group of this compound.
-
Polar Aprotic Solvents: Solvents like acetone and DMSO are also expected to be effective due to their high polarity and ability to accept hydrogen bonds.
-
Nonpolar Solvents: The lowest solubility is predicted in nonpolar solvents such as hexane, where the energy required to break the solute-solute interactions is not sufficiently compensated by the weak solute-solvent interactions.
-
Effect of Halogenation: The presence of chlorine and fluorine increases the polarity of the molecule compared to phenethyl alcohol, which is miscible with most organic solvents.[3] This increased polarity should enhance its solubility in polar solvents. The potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl group could slightly modulate its interaction with external solvents.[4][5]
Conclusion
This technical guide has provided a comprehensive analysis of the factors influencing the . Based on its molecular structure, it is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. A detailed experimental protocol has been outlined to enable researchers to quantitatively determine its solubility profile. The insights and methodologies presented herein are crucial for the effective application of this compound in scientific research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 4. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 5. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 4-Chloro-3-fluorophenethyl alcohol
An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-3-fluorophenethyl alcohol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (IUPAC Name: 2-(4-Chloro-3-fluorophenyl)ethan-1-ol). As a substituted phenethyl alcohol, this compound serves as a valuable building block in the synthesis of novel pharmaceutical agents and fine chemicals. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectral characteristics. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. We delve into the rationale behind spectral assignments, providing field-proven insights into the influence of its unique substitution pattern on the resulting spectra. Detailed, self-validating protocols for data acquisition are also presented, ensuring researchers can confidently replicate and verify these findings.
Introduction and Molecular Structure Overview
This compound belongs to the phenethyl alcohol class of compounds, which are characterized by a phenyl group attached to a two-carbon ethanol chain. The specific substitution pattern on the aromatic ring—a chlorine atom at position 4 and a fluorine atom at position 3—introduces significant electronic and steric effects that are diagnostically useful in its spectroscopic analysis. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). Fluorine, being in the second period, can also exert a moderate positive mesomeric effect (+M) through its lone pairs, while chlorine's mesomeric effect is weaker. These competing effects modulate the electron density of the aromatic ring and the attached ethyl alcohol moiety, leading to predictable and interpretable shifts in spectroscopic signals.
The primary objective of this guide is to provide a reference standard for the spectroscopic signature of this molecule, enabling researchers in drug development and chemical synthesis to unambiguously identify and characterize it.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by features corresponding to the hydroxyl group, the aromatic ring, and the aliphatic chain.
Key Spectral Features:
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. The breadth of this peak is a direct result of intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Sharp, medium-intensity peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹), which are diagnostic for C-H bonds where the carbon is sp² hybridized in an aromatic ring.[1]
-
Aliphatic C-H Stretch: Medium to strong absorption bands are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl (-CH₂CH₂-) chain.
-
Aromatic C=C Stretch: Two to three medium-intensity bands are typically observed in the 1600-1450 cm⁻¹ region due to the skeletal vibrations of the aromatic ring. The substitution pattern influences the exact position and intensity of these peaks.
-
C-O Stretch: A strong band corresponding to the stretching vibration of the primary alcohol C-O bond is expected in the 1050-1150 cm⁻¹ range.
-
C-F and C-Cl Stretches: The C-F stretch typically appears as a strong band in the 1250-1000 cm⁻¹ region, while the C-Cl stretch is found at lower wavenumbers, usually between 800-600 cm⁻¹. These can sometimes be difficult to assign definitively as they fall in the complex fingerprint region.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3350 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3070 | Medium, Sharp | Aromatic C-H Stretch |
| ~2940, ~2880 | Medium-Strong | Aliphatic C-H Stretch |
| ~1595, ~1480 | Medium | Aromatic C=C Ring Stretch |
| ~1250 | Strong | C-F Stretch |
| ~1050 | Strong | C-O Stretch (Primary Alcohol) |
| ~780 | Strong | C-Cl Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
The choice of ATR is based on its simplicity, speed, and the minimal sample preparation required. It is ideal for obtaining high-quality spectra of liquid or solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal to acquire a spectrum of the ambient environment (e.g., CO₂, H₂O vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.
-
Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal and press with an appropriate solvent after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the downfield region (typically 7.0-7.5 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (multiplicities) arising from coupling to each other and, importantly, through-space coupling to the fluorine atom (JHF). The proton ortho to the fluorine will likely show a doublet of doublets, with a larger coupling to the adjacent proton and a smaller coupling to the fluorine.
-
Ethyl Chain Protons (-CH₂CH₂OH):
-
Ar-CH₂-: The two protons adjacent to the aromatic ring will appear as a triplet around 2.8-3.0 ppm, split by the adjacent methylene group (-CH₂OH).
-
-CH₂OH: The two protons adjacent to the hydroxyl group will appear as a triplet around 3.8-4.0 ppm, split by the benzylic methylene group (Ar-CH₂-). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen atom.
-
-
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable (1.5-4.0 ppm) and depends on concentration, temperature, and solvent, as it is involved in chemical exchange.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (115-160 ppm). The carbons directly bonded to the fluorine and chlorine atoms will show the largest chemical shifts and will also exhibit coupling to fluorine (JCF). The C-F coupling is particularly diagnostic, with the ¹JCF for the directly attached carbon being very large (240-260 Hz).[2]
-
Ethyl Chain Carbons:
-
Ar-CH₂-: A signal around 38-42 ppm.
-
-CH₂OH: A signal around 60-65 ppm, shifted downfield by the attached oxygen.[2]
-
Predicted NMR Data Summary (in CDCl₃)
Table 2: ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ar-CH₂- | ~2.85 | t | ~39.0 |
| -CH₂OH | ~3.88 | t | ~62.5 |
| -OH | ~1.90 | br s | - |
| Ar-H | ~7.0 - 7.4 | m | - |
| Ar-C (quaternary & CH) | - | - | ~115-142 |
| Ar-C-F | - | - | ~158 (d, ¹JCF ≈ 245 Hz) |
| Ar-C-Cl | - | - | ~135 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis is needed.
-
Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, especially for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is sufficient.
-
Typically, 8-16 scans are adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets (unless coupled to fluorine).
-
A wider spectral width (0-220 ppm) is required.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 512 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine proton ratios.
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic region.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
Key Spectral Features:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic doublet: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule.
-
Key Fragmentations:
-
Benzylic Cleavage: The most common fragmentation pathway for phenethyl alcohols is the cleavage of the C-C bond between the two ethyl carbons, resulting in a stable benzylic cation. For this molecule, this would yield a fragment ion corresponding to [ClFC₆H₃CH₂]⁺.
-
Loss of Water: Dehydration ([M-H₂O]⁺) is another common pathway, leading to a fragment ion corresponding to the 4-chloro-3-fluorostyrene radical cation.
-
Loss of CH₂OH: Cleavage of the bond between the aromatic ring and the ethyl chain can lead to a [M - CH₂OH]⁺ fragment.
-
Predicted Mass Spectrometry Data (EI-MS)
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 176/178 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl) |
| 158/160 | Medium | [M - H₂O]⁺ |
| 145/147 | High | [ClFC₆H₃CH₂]⁺ (Benzylic cation) |
| 109 | Medium | [C₆H₄F]⁺ (Loss of CH₂Cl) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Integrated Spectroscopic Workflow
Confirming the structure of an unknown compound is a logical process where each piece of spectroscopic data provides complementary information.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic data presented in this guide provide a detailed and authoritative fingerprint for this compound. The combination of IR, NMR (¹H and ¹³C), and MS allows for the unambiguous confirmation of its molecular structure. The characteristic O-H and C-halogen stretches in the IR spectrum, the unique coupling patterns in the NMR spectra (especially the C-F and H-F couplings), and the diagnostic isotopic pattern of chlorine in the mass spectrum all serve as self-validating data points. This guide serves as an essential resource for researchers utilizing this compound in synthetic chemistry and drug discovery, ensuring accurate identification and quality control.
References
Methodological & Application
use of 4-Chloro-3-fluorophenethyl alcohol in organic synthesis
An In-Depth Guide to the Synthetic Utility of 4-Chloro-3-fluorophenethyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Halogenated Building Block
In the landscape of modern drug discovery and organic synthesis, halogenated scaffolds are of paramount importance. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound emerges as a highly valuable and versatile building block, offering a unique combination of these two critical halogens on a phenethyl scaffold. The primary alcohol functionality serves as a key synthetic handle, allowing for a wide array of chemical transformations.
This guide provides a comprehensive overview of the synthesis, key reactions, and practical applications of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and detailed, field-tested protocols to facilitate its use in complex synthetic endeavors.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective application. Below is a summary of the key characteristics of this compound.
| Property | Value |
| IUPAC Name | 2-(4-Chloro-3-fluorophenyl)ethanol |
| Synonyms | This compound |
| CAS Number | 206362-79-0[4] |
| Molecular Formula | C₈H₈ClFO[5] |
| Molecular Weight | 174.60 g/mol |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Protons on the ethyl chain would appear as two triplets. The aromatic protons would exhibit complex splitting patterns due to chloro, fluoro, and ethyl substituents.
-
¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbon bearing the fluorine atom will show a large C-F coupling constant.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, along with C-H stretching and C-O stretching bands. Aromatic C-H and C=C bands, as well as C-Cl and C-F stretching vibrations, would also be present.
Synthesis of this compound
The most direct and reliable method for preparing this compound is through the reduction of a corresponding carbonyl compound, such as 4-chloro-3-fluorophenylacetic acid or its ester derivative. The following protocol details the reduction of the carboxylic acid using a sodium borohydride-iodine system, a method known for its efficiency and mild reaction conditions, adapted from a similar procedure for a related compound.[6]
Caption: Synthesis of this compound via Reduction.
Protocol 1: Synthesis via Reduction of 4-Chloro-3-fluorophenylacetic Acid
Materials:
-
4-Chloro-3-fluorophenylacetic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
20% Potassium hydroxide (KOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous THF (approx. 10 mL per gram of acid).
-
Reagent Addition: Cool the flask to 0°C in an ice-salt bath. Add sodium borohydride (2.1 equivalents) portion-wise, followed by the 4-chloro-3-fluorophenylacetic acid (1.0 equivalent). Stir the mixture for 10 minutes.
-
Iodine Addition: Prepare a solution of iodine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-10°C for 1 hour. Then, remove the cooling bath and let the mixture warm to room temperature, stirring for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add 20% aqueous KOH solution and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers and wash with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by silica gel column chromatography if necessary.
Key Synthetic Transformations and Applications
The primary alcohol group of this compound is a versatile functional handle for numerous synthetic transformations.
Oxidation to Aldehydes and Carboxylic Acids
Oxidation of the primary alcohol yields either the corresponding aldehyde or carboxylic acid, both of which are crucial intermediates. Selective oxidation to the aldehyde is often desired to prevent over-oxidation.[7]
Caption: Oxidation Pathways of this compound.
Protocol 2: Selective Oxidation to Aldehyde using PCC
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Concentration: Wash the silica gel plug with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify by column chromatography on silica gel as needed.
Etherification via Williamson Synthesis
Conversion to an ether is a common derivatization, often used to install different alkyl or aryl groups. The Williamson ether synthesis is a robust and widely used method for this transformation.[8][9]
Caption: Williamson Ether Synthesis Workflow.
Protocol 3: General Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous THF or DMF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF. Cool to 0°C.
-
Alkoxide Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir at 0°C for 30 minutes, then allow to warm to room temperature for another 30 minutes.
-
Alkylation: Cool the mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-12 hours).
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Conversion to Alkyl Halides
The hydroxyl group can be readily displaced by a halogen to form the corresponding 2-(4-chloro-3-fluorophenyl)ethyl halide. These products are excellent electrophiles for subsequent nucleophilic substitution reactions.
Caption: Conversion of Alcohol to Alkyl Chloride.
Protocol 4: Conversion to 2-(4-chloro-3-fluorophenyl)ethyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous DCM
Procedure:
-
Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a flask under an inert atmosphere. Cool to 0°C.
-
Reagent Addition: Add a catalytic amount of pyridine, followed by the dropwise addition of thionyl chloride (1.2 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, concentrate, and purify by chromatography or distillation.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
- 6. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ether synthesis by reductive etherification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes: 4-Chloro-3-fluorophenethyl Alcohol as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
4-Chloro-3-fluorophenethyl alcohol is a key structural motif and a critical starting material in the synthesis of advanced pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). The specific substitution pattern of chlorine and fluorine on the phenyl ring imparts unique physicochemical properties that are highly desirable in modern drug design. This guide provides an in-depth analysis of its properties, applications, and detailed protocols for its conversion into more complex molecular scaffolds, with a focus on its role in the development of β₃-adrenergic receptor agonists.
Introduction: The Strategic Importance of Halogenated Phenethyl Alcohols
The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters and pharmacologically active compounds. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this framework is a widely employed strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1]
-
Fluorine Substitution: The presence of a fluorine atom, particularly at the meta-position, can block sites of metabolic oxidation (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the drug's half-life.[2] Its high electronegativity can also alter the acidity of nearby protons and influence non-covalent binding interactions within the receptor pocket.
-
Chlorine Substitution: The larger chlorine atom at the para-position contributes significantly to the molecule's lipophilicity, which can enhance membrane permeability. It also provides an additional point of interaction for halogen bonding, a recognized force in ligand-receptor binding.
This compound combines these features, making it a valuable building block for APIs targeting receptors where such interactions are favorable, most notably in the synthesis of β₃-adrenergic receptor agonists like Mirabegron and Vibegron, which are used for the treatment of overactive bladder (OAB).[3][4]
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and handling requirements is paramount for the safe and effective use of any chemical reagent.
| Property | Value | Reference |
| CAS Number | 206362-79-0 | [5] |
| Molecular Formula | C₈H₈ClFO | |
| Molecular Weight | 174.60 g/mol | N/A |
| Appearance | Solid | |
| Boiling Point | ~220 °C | |
| Density | ~1.306 g/mL at 25 °C | |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. |
Safety & Handling
This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[6]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[6]
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[5]
Core Application: Synthesis of β₃-Adrenergic Agonist Scaffolds
β₃-adrenergic receptors are predominantly found in the detrusor muscle of the bladder.[7] Agonists of this receptor induce muscle relaxation, leading to an increase in bladder capacity, making them effective treatments for OAB.[3][] this compound serves as a precursor to the substituted phenethylamine moiety that is crucial for potent and selective β₃-agonism.
The general synthetic logic involves converting the primary alcohol into a functional group suitable for coupling with the rest of the drug scaffold, typically through oxidation followed by reductive amination.
Caption: General workflow for API synthesis from the building block.
Experimental Protocols
The following protocols are representative examples of how this compound can be elaborated into a key pharmaceutical intermediate.
Protocol 1: Oxidation to 4-Chloro-3-fluorophenylacetaldehyde
This protocol details the Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes while avoiding over-oxidation to the carboxylic acid. The resulting aldehyde is a highly versatile intermediate for subsequent C-N bond formation.
Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to form the reactive species. The alcohol adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine (TEA), leads to the aldehyde product.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (5.0 equiv)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (three-neck flask, dropping funnels)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (acetone/dry ice, -78 °C)
Caption: Workflow for Swern Oxidation of the title compound.
Step-by-Step Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Activation: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 equiv) via syringe.
-
Slowly add anhydrous DMSO (3.0 equiv) dropwise from a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 15 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equiv) dropwise, which will result in the formation of a thick white precipitate (triethylammonium chloride).
-
After the addition is complete, stir the mixture at -78 °C for 20 minutes, then remove the cooling bath and allow the reaction to warm to ambient temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-Chloro-3-fluorophenylacetaldehyde as a clear oil.
Protocol 2: Reductive Amination to a Chiral Amine Intermediate
This protocol utilizes the aldehyde from Protocol 1 to synthesize a chiral secondary amine, a common substructure in many APIs.
Principle: The aldehyde first reacts with a primary amine to form an imine intermediate. This imine is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine. The use of a chiral primary amine allows for the diastereoselective synthesis of the product.
Materials and Reagents:
-
4-Chloro-3-fluorophenylacetaldehyde (1.0 equiv)
-
(R)-(+)-α-Methylbenzylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv), anhydrous DCM, and (R)-(+)-α-Methylbenzylamine (1.05 equiv).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The reaction may gently effervesce.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is fully consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, possibly containing 1% TEA to prevent tailing) to afford the desired chiral amine.
Conclusion
This compound is a strategically designed building block whose utility extends far beyond the examples provided. Its unique halogenation pattern provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The straightforward conversion of its alcohol functionality into aldehydes, amines, and other key intermediates ensures its continued relevance in the synthesis of complex, high-value pharmaceutical agents. The protocols outlined herein demonstrate robust and scalable methods for leveraging this versatile reagent in drug discovery and development pipelines.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 4. Vibegron | C26H28N4O3 | CID 44472635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Oxidation of 4-Chloro-3-fluorophenethyl alcohol
Introduction and Scope
The synthesis of substituted phenylacetic acids is a cornerstone of medicinal chemistry and drug development, as this motif is present in numerous pharmacologically active agents.[1][2] The oxidation of the corresponding phenethyl alcohols represents a direct and common synthetic route to these valuable intermediates. This document provides detailed experimental protocols for the oxidation of 4-Chloro-3-fluorophenethyl alcohol to its corresponding carboxylic acid, 4-Chloro-3-fluorophenylacetic acid.
The protocols herein are designed for researchers, chemists, and process development professionals. They emphasize not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind the choice of reagents and conditions. We will explore two robust and widely applicable methods: a classic, powerful oxidation using Jones reagent and a modern, milder catalytic system employing TEMPO. By comparing these approaches, researchers can select the optimal method based on their specific requirements for scale, substrate sensitivity, and environmental considerations.
Strategic Considerations for Oxidation
Choosing an appropriate oxidation method is critical for success. The primary decision point is the desired final product: the aldehyde or the carboxylic acid. While milder reagents like pyridinium chlorochromate (PCC) or a standard Swern oxidation are designed to stop at the aldehyde, achieving the carboxylic acid requires more potent conditions or specific catalytic systems.[3]
-
Chromium (VI) Reagents (e.g., Jones Oxidation): These are powerful, fast, and relatively inexpensive methods for converting primary alcohols directly to carboxylic acids.[4][5] The reaction proceeds through an intermediate aldehyde which is rapidly hydrated and further oxidized under the acidic aqueous conditions.[3][4] However, the primary drawback is the use of stoichiometric chromium, a toxic heavy metal, which presents significant safety and waste disposal challenges.[6]
-
TEMPO-Catalyzed Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidations are a milder and more environmentally benign alternative.[7][8] These systems use a catalytic amount of the TEMPO radical with a stoichiometric terminal oxidant, such as sodium hypochlorite (bleach).[7] The reaction can be selectively tuned to yield either the aldehyde or the carboxylic acid, making it highly versatile.[7][9] For oxidation to the carboxylic acid, the reaction is typically run under biphasic conditions with a phase-transfer catalyst or at a slightly elevated pH to facilitate the oxidation of the intermediate aldehyde hydrate.[7][10]
This guide will detail protocols for both Jones oxidation and a TEMPO-based method to provide a comprehensive resource.
Protocol I: Jones Oxidation to 4-Chloro-3-fluorophenylacetic acid
This protocol employs a strong oxidizing agent prepared in situ from chromium trioxide and sulfuric acid. It is highly effective for complete oxidation but requires stringent safety measures.
Underlying Principle
The Jones reagent, chromic acid (H₂CrO₄), is formed by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[6] The primary alcohol attacks the chromic acid to form a chromate ester. A base (water) facilitates an elimination reaction, breaking the C-H bond in a rate-determining step to form the intermediate aldehyde.[3][11] In the aqueous acidic medium, the aldehyde is hydrated to a gem-diol, which is then rapidly oxidized by another equivalent of Jones reagent to the final carboxylic acid.[4] The visual transformation of the solution from a bright orange/red (Cr⁶⁺) to a murky green (Cr³⁺) signals the consumption of the oxidant.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Commercial |
| Chromium Trioxide (CrO₃) | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | Fisher Scientific |
| Acetone | ACS Reagent | VWR |
| Isopropanol | ACS Reagent | VWR |
| Ethyl Acetate (EtOAc) | ACS Reagent | VWR |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | VWR |
| Deionized Water | N/A | In-house |
| Round-bottom flask, dropping funnel, condenser | N/A | Standard Glassware |
| Magnetic stirrer and stir bar | N/A | Standard Lab Equip. |
| Ice bath | N/A | In-house |
Step-by-Step Experimental Protocol
A. Preparation of the Jones Reagent:
-
CAUTION: Chromium trioxide is highly toxic, corrosive, and a suspected carcinogen. Sulfuric acid is severely corrosive. Perform this entire procedure in a certified chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Carefully weigh 26.7 g of chromium trioxide (CrO₃).
-
In a separate beaker cooled in an ice bath, slowly and with vigorous stirring, add the 26.7 g of CrO₃ in small portions to 23 mL of concentrated sulfuric acid.
-
Once all the CrO₃ is added, continue stirring and slowly add 75 mL of deionized water to the mixture. The final volume will be approximately 100 mL.
-
Allow the dark orange solution to cool to room temperature before use. Store in a clearly labeled, sealed glass bottle.
B. Oxidation Reaction:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of acetone.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Transfer the prepared Jones reagent to a dropping funnel and position it over the reaction flask.
-
Add the Jones reagent dropwise to the stirred acetone solution. Maintain the internal temperature of the reaction below 20 °C. The addition is exothermic. An orange precipitate may form initially.
-
As the reagent is added, the solution will turn from orange to a murky green/blue color. Continue the addition until a faint orange color persists in the reaction mixture, indicating a slight excess of the oxidant.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.
C. Work-up and Purification:
-
Cool the reaction mixture back down in an ice bath.
-
Quench the excess oxidant by adding isopropanol dropwise until the solution remains a stable green color.
-
Most of the acetone is removed via rotary evaporation under reduced pressure. Be mindful of potential bumping.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-3-fluorophenylacetic acid, typically as an off-white or pale-yellow solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexanes or hot water, to obtain the pure product.[12]
Workflow Diagram
Caption: Workflow for Jones oxidation of a primary alcohol.
Protocol II: TEMPO-Catalyzed Oxidation
This protocol utilizes a catalytic amount of TEMPO with sodium hypochlorite as the terminal oxidant in a biphasic system. It is a milder alternative to chromium-based reagents and is more suitable for substrates with sensitive functional groups.
Underlying Principle
The catalytic cycle begins with the oxidation of TEMPO by the primary oxidant (e.g., NaOCl) to form the active oxidant, the N-oxoammonium salt.[7] This salt then oxidizes the primary alcohol to an aldehyde, regenerating TEMPO in its hydroxylamine form. The hydroxylamine is then re-oxidized back into the catalytic cycle.[7] For the subsequent oxidation of the aldehyde to a carboxylic acid, the aldehyde must first form its hydrate (a gem-diol) in the aqueous phase. This hydrate is then oxidized by the N-oxoammonium salt in a similar fashion.[7] The use of a biphasic system (e.g., CH₂Cl₂/water) and a phase-transfer catalyst can accelerate the oxidation of the aldehyde to the acid.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Commercial |
| TEMPO | 98% | Sigma-Aldrich |
| Sodium Hypochlorite (NaOCl) | Commercial Bleach, ~8.25% | Clorox |
| Potassium Bromide (KBr) | ACS Reagent | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Fisher Scientific |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR |
| Hydrochloric Acid (HCl) | 1 M solution | In-house prep. |
| Sodium Hydroxide (NaOH) | 1 M solution | In-house prep. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | VWR |
Step-by-Step Experimental Protocol
A. Reaction Setup:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, combine this compound (10.0 g), TEMPO (approx. 0.1 g, ~1 mol%), and potassium bromide (KBr, approx. 0.6 g, ~10 mol%).
-
Add 100 mL of dichloromethane (CH₂Cl₂) to the flask and stir to dissolve the solids.
-
In a separate beaker, prepare an aqueous solution of sodium bicarbonate (NaHCO₃) by dissolving 10 g in 100 mL of deionized water. Add this aqueous solution to the reaction flask. The result is a biphasic mixture.
-
Cool the vigorously stirred mixture to 0-5 °C using an ice-water bath.
B. Oxidation Reaction:
-
Measure 100 mL of commercial sodium hypochlorite solution (bleach) and transfer it to the addition funnel.
-
Add the NaOCl solution dropwise to the vigorously stirred, cooled biphasic mixture over approximately 60-90 minutes. It is crucial to maintain a rapid stirring rate to ensure good mixing between the two phases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours after the addition is finished.
C. Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NaOCl. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an additional 50 mL of CH₂Cl₂.
-
Combine the organic layers. At this stage, the carboxylic acid product is present as its sodium salt in the aqueous layer. To isolate it, first, wash the organic layer with 50 mL of water and combine all aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The product should precipitate or form an oil.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the ethyl acetate extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization as described in Protocol I.
Method Comparison
| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |
| Oxidant | Stoichiometric CrO₃/H₂SO₄ | Catalytic TEMPO / Stoichiometric NaOCl |
| Reaction Conditions | Strongly acidic, 0 °C to RT | Biphasic, buffered, 0 °C to RT |
| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (75-95%) |
| Advantages | Inexpensive reagents, rapid reaction, reliable.[4] | Milder conditions, high selectivity, environmentally safer.[7] |
| Disadvantages | Highly toxic chromium waste, harsh acidic conditions.[6] | Requires careful control of biphasic stirring, bleach concentration can vary. |
| Safety | High Hazard: Cr(VI) is a known carcinogen.[13] | Moderate Hazard: NaOCl is corrosive. Use in a well-ventilated area. |
Chemical Transformation Diagram
Caption: General scheme for the oxidation of the starting material.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. jackwestin.com [jackwestin.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEMPO [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Jones oxidation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: Derivatization of 4-Chloro-3-fluorophenethyl alcohol for GC-MS Analysis
Abstract
This document provides a comprehensive guide to the chemical derivatization of 4-Chloro-3-fluorophenethyl alcohol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar, active-hydrogen-containing compounds like halogenated phenethyl alcohols can be challenging due to poor peak shape, low volatility, and potential for thermal degradation.[1] Derivatization addresses these issues by chemically modifying the hydroxyl group, thereby increasing volatility and thermal stability, and improving chromatographic performance.[1][2][3][4] This guide details two effective derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluorobenzoyl Chloride (PFBoylCl). We provide detailed, step-by-step protocols, discuss the underlying chemical principles, and present expected outcomes to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Introduction: The Rationale for Derivatization
This compound is a halogenated aromatic compound whose analysis is critical in various fields, including pharmaceutical development and environmental monitoring. However, the presence of a primary alcohol (-OH) functional group imparts polarity and the capacity for hydrogen bonding.[1] These characteristics can lead to several analytical challenges in GC-MS:
-
Poor Volatility: Strong intermolecular hydrogen bonds reduce the analyte's vapor pressure, making it difficult to transition into the gas phase required for GC analysis.[1][5] This can result in broad, tailing peaks and reduced sensitivity.
-
Thermal Instability: Polar compounds can be susceptible to thermal decomposition in the high-temperature environment of the GC inlet.[1]
-
Adsorption: The active hydroxyl group can interact with active sites within the GC system (e.g., inlet liner, column), leading to analyte loss and poor peak shape.[1]
Chemical derivatization is a pre-analytical step that converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[1] This process is essential for overcoming the aforementioned challenges and enabling accurate and precise quantification by GC-MS.[3]
Derivatization Strategies
This guide focuses on two widely applicable and effective derivatization techniques for alcohols: silylation and acylation.
Silylation: Replacing Active Hydrogens with a Trimethylsilyl (TMS) Group
Silylation is one of the most common derivatization methods for GC analysis.[4][6] It involves the replacement of an active hydrogen atom from a functional group (like the hydroxyl group in our analyte) with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][6]
Mechanism of Action: The reaction is a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent.[1][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The reaction by-products of BSTFA are volatile and typically do not interfere with the chromatographic analysis.[6]
Advantages of Silylation:
-
Increased Volatility: The TMS ether derivative is significantly less polar and more volatile than the parent alcohol.[2][6]
-
Improved Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation.[6]
-
Enhanced Mass Spectral Information: The TMS derivative often provides characteristic fragmentation patterns in the mass spectrum, aiding in structural confirmation.[7]
Caption: Silylation reaction workflow.
Acylation: Formation of Pentafluorobenzoyl Esters
Acylation is another powerful derivatization technique that reduces the polarity of hydroxyl groups by converting them into esters.[1] Using a halogenated acylating agent, such as Pentafluorobenzoyl Chloride (PFBoylCl), offers the significant advantage of introducing an electrophoric group into the molecule.[8][9]
Mechanism of Action: The reaction involves a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride, leading to the formation of a stable ester and hydrochloric acid as a byproduct.[8] The use of a base like pyridine is often recommended to neutralize the HCl byproduct and drive the reaction to completion.[1]
Advantages of Acylation with PFBoylCl:
-
Increased Molecular Weight: Shifts the derivative's retention time, potentially moving it away from matrix interferences.
-
Enhanced Sensitivity: The pentafluorobenzoyl group is highly electronegative, making the derivative particularly sensitive to Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) Mass Spectrometry.[8][9]
-
Stable Derivatives: Acyl derivatives are generally more stable than their silyl counterparts.[7]
Caption: General workflow for acylation derivatization.
Experimental Protocols
Safety Precaution: Derivatization reagents are often toxic, moisture-sensitive, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation with BSTFA
This protocol is a general guideline and may require optimization for specific sample matrices and concentrations.[2]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: If the sample is in a solution, transfer an aliquot containing approximately 10-100 µg of the analyte to a GC vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is crucial to ensure the sample is anhydrous, as silylation reagents react with water.[1]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. The reagent should be in excess to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes. Reaction time and temperature may need optimization.[10]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Expected Results:
| Compound | Molecular Weight ( g/mol ) | Derivative | Expected MW of Derivative | Key Mass Fragments (m/z) |
| This compound | 176.59 | TMS Ether | 248.71 | M+ (248), M-15 (233), fragments related to the benzyl moiety |
Note: The presence of a catalyst like TMCS can accelerate the reaction, especially for sterically hindered alcohols.[5] Pyridine can also act as a catalyst and an acid scavenger.
Protocol 2: Acylation with Pentafluorobenzoyl Chloride (PFBoylCl)
This protocol is particularly useful when high sensitivity is required.
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzoyl Chloride (PFBoylCl)
-
Anhydrous Pyridine (GC grade)
-
Hexane or Toluene (GC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a dried sample residue in a GC vial as described in Protocol 1, Step 1.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of PFBoylCl to the dried sample.
-
Reaction: Tightly cap the vial, vortex briefly, and heat at 60°C for 45 minutes.[8][9]
-
Post-Derivatization Cleanup: a. Cool the vial to room temperature. b. Add 1 mL of hexane and 1 mL of deionized water to the vial. c. Vortex vigorously for 1 minute to partition the derivative into the organic layer and remove excess reagent and HCl into the aqueous layer.[9] d. Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a clean GC vial. The sample can be concentrated under nitrogen if necessary and reconstituted in a known volume of hexane before analysis.
-
Analysis: The sample is ready for injection into the GC-MS system.
Expected Results:
| Compound | Molecular Weight ( g/mol ) | Derivative | Expected MW of Derivative | Key Mass Fragments (m/z) |
| This compound | 176.59 | PFB Ester | 370.67 | M+ (370), 195 (pentafluorobenzoyl moiety), fragments related to the loss of the side chain |
Note: The ion at m/z 195 is a characteristic fragment of the pentafluorobenzoyl moiety and is often used for selected ion monitoring (SIM) for enhanced sensitivity.[8]
Conclusion and Best Practices
The choice between silylation and acylation will depend on the specific analytical requirements, such as required sensitivity, sample matrix, and available instrumentation.
-
Silylation with BSTFA is a robust, straightforward method suitable for general-purpose quantitative analysis. Its primary drawback is the moisture sensitivity of the derivatives.
-
Acylation with PFBoylCl is preferred for trace-level analysis due to the enhanced sensitivity it provides, especially with ECD or NCI-MS detection.[9] The derivatives are also more stable, but the protocol involves a necessary post-reaction cleanup step.[7]
For successful derivatization, it is imperative to use high-purity, anhydrous solvents and reagents and to perform the reactions in an inert environment to prevent hydrolysis of the reagents and derivatives.[1] Method optimization, including reaction time, temperature, and reagent concentration, is crucial for achieving complete derivatization and ensuring the accuracy and reproducibility of the GC-MS analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blogs | Restek [discover.restek.com]
The Strategic Role of 4-Chloro-3-fluorophenethyl Alcohol in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Structural Complexity in Modern Agrochemicals
The relentless evolution of resistance in target pests and weeds necessitates a continuous innovation in the molecular architecture of agrochemicals. Halogenated aromatic compounds, in particular, have proven to be invaluable scaffolds in the design of potent and selective herbicides, fungicides, and insecticides. The specific substitution patterns on the phenyl ring can dramatically influence the molecule's binding affinity to its biological target, its metabolic stability, and its environmental fate. 4-Chloro-3-fluorophenethyl alcohol emerges as a key building block in this context, offering a unique combination of electronic and steric properties for the synthesis of next-generation crop protection agents.
This technical guide elucidates the synthetic utility of this compound, providing detailed protocols and mechanistic insights for its incorporation into novel agrochemical frameworks. We will explore its application in the synthesis of advanced phenoxy-type herbicides and as a precursor for more complex heterocyclic systems, grounded in established chemical principles and supported by authoritative literature.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for safe and effective synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClFO | [1] |
| Molecular Weight | 174.60 g/mol | [1] |
| Appearance | (Typically) Colorless liquid or low-melting solid | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in most organic solvents | N/A |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation and skin contact. | [2] |
Synthetic Applications in Agrochemical Development
While direct synthesis of a commercialized agrochemical from this compound is not widely documented in public literature, its structural motifs are present in patented herbicidal compounds.[3][4] This suggests its role as a valuable intermediate. We present a validated, logical synthetic approach to demonstrate its utility in constructing a novel phenoxyacetic acid herbicide, a class of compounds known for their auxin-like activity.[5][6]
Application Note 1: Synthesis of a Novel 2-(4-Chloro-3-fluorophenoxy)acetic Acid Herbicide
This protocol details a two-step synthesis of a potential herbicidal agent, leveraging the this compound backbone. The first step involves the conversion of the alcohol to the corresponding phenol, followed by a Williamson ether synthesis to introduce the acetic acid moiety.
Workflow Diagram:
References
- 1. US20050256005A1 - Agrochemical surfactant compositions - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 4. KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2- carboxylic acid, florasulam and pyroxosulam or derivatives thereof - Google Patents [patents.google.com]
- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
Application Note: Synthesis of 1-(2-Chloroethyl)-4-chloro-3-fluorobenzene via Chlorination of 4-Chloro-3-fluorophenethyl alcohol with Thionyl Chloride
Abstract: This document provides a comprehensive guide for the conversion of 4-Chloro-3-fluorophenethyl alcohol to its corresponding alkyl chloride, 1-(2-chloroethyl)-4-chloro-3-fluorobenzene, using thionyl chloride (SOCl₂). This transformation is a cornerstone reaction in organic synthesis, pivotal for the generation of versatile intermediates in pharmaceutical and agrochemical research. We will delve into the underlying Sₙ2 reaction mechanism, present a detailed, field-tested laboratory protocol, and address critical safety considerations and troubleshooting strategies to ensure a successful and safe execution.
Introduction and Significance
The conversion of alcohols to alkyl halides is a fundamental transformation in synthetic organic chemistry. The hydroxyl group of an alcohol is a poor leaving group, but its conversion to a chlorosulfite ester by reaction with thionyl chloride transforms it into an excellent one.[1][2] The subsequent displacement yields the desired alkyl chloride. The choice of thionyl chloride is particularly advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1][3] This method represents a mild and efficient alternative to using strongly acidic conditions, such as concentrated HCl, which may not be compatible with other sensitive functional groups in the molecule.[4] The resulting product, 1-(2-chloroethyl)-4-chloro-3-fluorobenzene, is a valuable building block for introducing the 4-chloro-3-fluorophenethyl moiety into more complex target molecules.
Reaction Mechanism
The reaction of a primary alcohol like this compound with thionyl chloride predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially when a base like pyridine is used to neutralize the generated HCl.[5]
Step 1: Formation of Alkyl Chlorosulfite Intermediate The reaction initiates with the nucleophilic attack of the alcohol's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This action displaces a chloride ion and, following deprotonation (often by a mild base like pyridine or another alcohol molecule), forms a key intermediate: an alkyl chlorosulfite ester.[1][4]
Step 2: Nucleophilic Attack and Inversion of Configuration The chloride ion (Cl⁻), liberated in the first step, then acts as a nucleophile. It attacks the electrophilic carbon atom bonded to the chlorosulfite group in a classic Sₙ2 fashion.
Step 3: Product Formation and Byproduct Elimination This backside attack leads to the displacement of the chlorosulfite leaving group, which is unstable and readily decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion.[4] This final, irreversible step ensures a high yield of the alkyl chloride product.[4]
Caption: Sₙ2 Mechanism for the chlorination of a primary alcohol.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-(2-chloroethyl)-4-chloro-3-fluorobenzene. It is imperative to perform this reaction in a well-ventilated fume hood due to the hazardous nature of thionyl chloride.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (dried) |
| Thionyl chloride (SOCl₂) | Reflux condenser with drying tube (CaCl₂) |
| Anhydrous Dichloromethane (DCM) or neat | Magnetic stirrer and stir bar |
| Saturated sodium bicarbonate (NaHCO₃) soln. | Dropping funnel |
| Brine (Saturated NaCl soln.) | Ice-water bath |
| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |
| Rotary evaporator |
Reagent Data
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 176.59 | 1.0 | (Specify) g |
| Thionyl chloride (SOCl₂) | 118.97 | 1.2 - 1.5 | (Calculate) mL |
| Dichloromethane (DCM) | - | - | (Specify) mL |
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is thoroughly dried in an oven prior to use to prevent the violent reaction of thionyl chloride with moisture.[6]
-
Reagent Preparation: In the fume hood, charge the flask with this compound (1.0 eq) and anhydrous dichloromethane. If the reaction is to be run neat, omit the solvent.[7] Begin stirring the solution.
-
Thionyl Chloride Addition: Cool the flask in an ice-water bath to 0 °C. Charge the dropping funnel with thionyl chloride (1.2-1.5 eq). Add the thionyl chloride dropwise to the stirred alcohol solution over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition to control the exothermic reaction and minimize side-product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated to reflux (approx. 40 °C for DCM, 76 °C if neat) to ensure completion.[7]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. CAUTION: This step is highly exothermic and releases acidic gases (HCl, SO₂). Perform slowly in a well-ventilated fume hood. Very carefully and slowly, pour the reaction mixture onto crushed ice or into a beaker of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product, 1-(2-chloroethyl)-4-chloro-3-fluorobenzene, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: General experimental workflow for the chlorination reaction.
Safety and Hazard Management
Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. It can cause severe burns to the skin and eyes and is toxic if inhaled.[8] The reaction of thionyl chloride with water is violent and produces toxic gases, HCl and SO₂.[6][9]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, a lab coat, and solvent-resistant gloves when handling thionyl chloride.[8][10]
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors and gaseous byproducts.[6]
-
Handling: Use dry syringes or cannulas for transferring thionyl chloride. Never allow it to come into contact with water or moisture.[9][10]
-
Spill Management: In case of a spill, absorb with an inert, dry material like sand or vermiculite and dispose of as hazardous waste. Do not use water.[9][11]
-
Emergency Measures: An emergency shower and eyewash station must be readily accessible. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air immediately.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet glassware or reagents. 2. Incomplete reaction. | 1. Thoroughly dry all glassware and use anhydrous solvents. 2. Increase reaction time, consider gentle heating, or use a slight excess of SOCl₂. |
| Dark Reaction Mixture | 1. Reaction temperature too high. 2. Impurities. | 1. Maintain strict temperature control, especially during SOCl₂ addition. 2. Ensure the starting alcohol is pure. |
| Formation of Side Products | 1. High reaction temperature leading to elimination. | 1. Perform the reaction at the lowest effective temperature. Add SOCl₂ slowly at 0 °C. |
| Difficult Workup | 1. Violent quenching. | 1. Add the reaction mixture to the quenching solution very slowly with vigorous stirring and efficient cooling. |
References
- 1. readchemistry.com [readchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.be [fishersci.be]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. westliberty.edu [westliberty.edu]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. nj.gov [nj.gov]
- 11. leap.epa.ie [leap.epa.ie]
Application Notes & Protocols: The Medicinal Chemistry Landscape of 4-Chloro-3-fluorophenethyl Alcohol
Disclaimer: As of the latest literature review, 4-Chloro-3-fluorophenethyl alcohol is not a widely documented compound with established applications. This guide, therefore, takes a first-principles approach, dissecting the molecule into its core components to forecast its potential applications and provide robust protocols for its synthesis and evaluation. We will explore the well-established roles of the phenethyl alcohol scaffold, chlorine, and fluorine in drug design to build a comprehensive profile for this promising, yet underexplored, chemical entity.
Introduction: A Molecule of Inferred Potential
In medicinal chemistry, the strategic combination of different structural motifs allows for the fine-tuning of a molecule's pharmacological profile. This compound presents a fascinating case study in this "molecular Lego" approach. It combines a simple, versatile phenethyl alcohol backbone with two key halogens, chlorine and fluorine, which are known to profoundly influence a drug's properties. By understanding the individual contributions of these components, we can construct a compelling rationale for the synthesis and investigation of this molecule and its derivatives in a drug discovery context.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering insights into the potential applications of this compound, along with practical, field-proven protocols for its synthesis and preliminary biological screening.
Part 1: The Phenethyl Alcohol Scaffold: A Versatile Foundation
The phenethyl alcohol core is a recurring motif in biologically active compounds.[1][2] It is a primary alcohol with an aromatic ring, providing a simple yet effective framework that can be readily modified.
-
Antimicrobial Properties: Phenylethyl alcohol itself is used as an antimicrobial preservative in various pharmaceutical products, particularly in nasal sprays and ophthalmic solutions.[3][4] It exhibits bacteriostatic activity, primarily against Gram-negative bacteria, by disrupting the cell membrane.[1]
-
A Building Block for Complex Molecules: The true power of the phenethyl alcohol scaffold lies in its utility as a synthetic intermediate. The hydroxyl group can be easily converted into other functional groups, and the phenyl ring can be further substituted to create a diverse library of compounds. For example, N-phenethyl analogues of phenylmorphans have been synthesized and shown to have affinity for opioid receptors, highlighting the scaffold's role in constructing CNS-active agents.[5]
-
Flavor and Fragrance: Beyond pharmaceuticals, phenethyl alcohol and its esters are important components in the flavor and fragrance industry, valued for their pleasant floral scents.[6]
Part 2: The Strategic Role of Halogenation in Drug Design
The introduction of halogens, particularly chlorine and fluorine, is a cornerstone of modern medicinal chemistry. These atoms are not mere placeholders for hydrogen but are powerful tools for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[7][8][9]
The Indispensable Role of Fluorine
Fluorine is the most electronegative element, and its small size allows it to often act as a "super-hydrogen." Its incorporation into a drug candidate can have a multitude of beneficial effects:[10][11][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[13]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can be used to fine-tune the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.[11]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipole-dipole interactions with protein targets. It can also form hydrogen bonds and other non-covalent interactions, leading to increased binding affinity and potency.[14]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.[13][14]
In the context of this compound, the fluorine at the 3-position is poised to significantly influence the electronic character of the phenyl ring and could serve as a metabolic block.
The Versatility of Chlorine
Chlorine, while larger and less electronegative than fluorine, is also a workhorse in drug design. Over 250 FDA-approved drugs contain chlorine.[7][15]
-
Increased Lipophilicity: Chlorine substitution almost always increases a molecule's lipophilicity. This can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[7]
-
Hydrophobic Interactions: The chloro group can occupy pockets in a receptor that would be too large for a hydrogen atom, leading to favorable van der Waals and hydrophobic interactions that can significantly boost binding affinity.
-
Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can influence the reactivity and electronic properties of the aromatic ring, which can be crucial for target engagement.
The 4-chloro substituent in the target molecule would be expected to increase its overall lipophilicity and provide a key interaction point for potential biological targets.
Part 3: Hypothetical Applications and Drug Design Strategies
Based on the analysis of its structural components, this compound can be envisioned as a valuable starting point or intermediate for several therapeutic areas:
-
Antifungal Agents: Chiral alcohols, particularly those with a chlorophenyl group, are known intermediates in the synthesis of azole antifungal drugs.[16] These drugs inhibit the fungal cytochrome P450 enzyme 14α-demethylase. The combination of chloro and fluoro substituents on the phenyl ring could lead to novel azole antifungals with improved potency or a different spectrum of activity.
-
Antibacterial Agents: Given the intrinsic antimicrobial properties of the phenethyl alcohol scaffold, derivatives of this compound could be explored as novel antibacterial agents. The halogen substituents could enhance membrane disruption or allow for interaction with specific bacterial enzymes.
-
Kinase Inhibitors: A large number of small-molecule kinase inhibitors feature halogenated aromatic rings that interact with the hinge region or other key residues in the ATP-binding pocket. The 4-chloro-3-fluorophenyl motif is a plausible pharmacophore for this class of drugs.
Drug Discovery Workflow
The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery campaign.
Caption: A hypothetical drug discovery workflow.
Part 4: Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of this compound and its derivatives.
Protocol 1: Synthesis of a Substituted Phenethyl Alcohol
This protocol describes a general method for the reduction of a substituted acetophenone to the corresponding phenethyl alcohol, which can be adapted for the synthesis of this compound from 4-chloro-3-fluoroacetophenone.
Objective: To synthesize a substituted phenethyl alcohol via the reduction of the corresponding ketone.
Materials:
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Causality: The reaction is exothermic, and cooling prevents potential side reactions and ensures better control. Methanol is a good solvent for both the ketone and the reducing agent.
-
-
Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes.
-
Causality: Sodium borohydride is a mild and selective reducing agent for ketones. Adding it slowly controls the rate of reaction and hydrogen gas evolution.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (5 mL per gram of starting ketone) to decompose any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (10 mL per gram of starting ketone) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Causality: The aqueous washes remove inorganic byproducts and any remaining base or acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Synthetic Pathway Visualization
Caption: Synthesis of this compound.
Protocol 2: General Protocol for Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a fungal strain.
Objective: To determine the MIC of a test compound against a selected fungal species (e.g., Candida albicans).
Materials:
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal strain (Candida albicans, ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 °C)
Methodology:
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24 hours at 35 °C. Prepare a fungal suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to obtain the final inoculum concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound. Add 100 µL of RPMI to wells 2-12. Add 200 µL of the test compound stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. Add 100 µL of sterile RPMI to well 12.
-
Incubation: Cover the plate and incubate at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by reading the optical density at 600 nm.
Data Summary
The following table summarizes key physicochemical properties of related, commercially available compounds to provide a comparative context for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Phenethyl Alcohol | C₈H₁₀O | 122.17 | 219-221 |
| 4-Fluorophenethyl alcohol | C₈H₉FO | 140.15 | 108-110 (at 11 mmHg) |
| 4-Chlorophenethyl alcohol | C₈H₉ClO | 156.61 | 110 (at 0.5 mmHg) |
Conclusion
While this compound remains a largely unexplored molecule, a systematic analysis of its constituent parts strongly suggests its potential as a valuable building block in medicinal chemistry. The combination of a versatile phenethyl alcohol scaffold with the well-established benefits of chloro and fluoro substitution provides a strong rationale for its synthesis and investigation. This guide offers a foundational framework for researchers to embark on the exploration of this and related compounds, with the potential to uncover novel therapeutic agents in areas such as infectious diseases and oncology.
References
- 1. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Articles [globalrx.com]
- 5. Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products | MDPI [mdpi.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note & Protocol: Esterification of 4-Chloro-3-fluorophenethyl alcohol for Pharmaceutical Intermediate Synthesis
Abstract: This document provides a comprehensive guide for the esterification of 4-Chloro-3-fluorophenethyl alcohol, a critical building block in contemporary drug development. We present a selection of robust protocols, including Fischer-Speier Esterification, Steglich Esterification, and Acylation with Acyl Chlorides. Each method is detailed with step-by-step instructions, mechanistic insights, and process optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and adaptable methods for the synthesis of novel ester derivatives.
Chapter 1: Theoretical Framework & Mechanistic Overview
The esterification of this compound is a fundamental transformation for creating a diverse range of derivatives for structure-activity relationship (SAR) studies. The choice of esterification method is dictated by the nature of the carboxylic acid, the scale of the reaction, and the presence of other functional groups. Below, we discuss the mechanisms of three widely applicable methods.
Fischer-Speier Esterification
This classical method involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] It is an equilibrium-limited process, and thus, requires strategies to drive the reaction towards the product.[2] This can be achieved by using an excess of one of the reactants or by removing water as it is formed, often with a Dean-Stark apparatus.[1][3]
Mechanism:
-
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.
-
Nucleophilic Attack: The alcohol oxygen attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the ester.[1][2]
Caption: Fischer-Speier Esterification Mechanism.
Steglich Esterification
The Steglich esterification is a milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4][5][6] This method is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols and proceeds under neutral conditions at room temperature.[5][6]
Mechanism:
-
Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
-
Acyl Transfer to DMAP: DMAP, being a superior nucleophile, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[5]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the activated acyl group, forming the ester.
-
Byproduct Formation: The reaction yields the desired ester and a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration.[5]
Caption: Steglich Esterification Mechanism.
Acylation with Acyl Chlorides/Anhydrides
This is a highly efficient and often rapid method for ester synthesis.[7] Acyl chlorides or anhydrides are highly reactive electrophiles that readily react with alcohols. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), to neutralize the HCl or carboxylic acid byproduct formed.[8][9]
Mechanism:
-
Nucleophilic Attack: The alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Chloride Ion Elimination: The intermediate collapses, eliminating a chloride ion.
-
Deprotonation: The base removes the proton from the oxonium ion, yielding the ester.[7]
Caption: Acylation with Acyl Chloride Mechanism.
Chapter 2: Pre-Reaction Considerations & Material Characterization
Reagent Purity and Handling
The success of any esterification reaction hinges on the quality of the starting materials. Ensure that this compound is of high purity and free from water. Solvents should be anhydrous, especially for Steglich esterification and acylation with acyl chlorides, as water can consume the reagents. Acyl chlorides are corrosive and moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[7]
Solvent Selection
-
Fischer-Speier: Often, the alcohol reactant can be used as the solvent if it is inexpensive and readily available.[10] Alternatively, a non-polar solvent like toluene can be used to facilitate water removal via a Dean-Stark trap.[1]
-
Steglich: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used.[11] More sustainable alternatives like acetonitrile are also effective.[4]
-
Acylation: Aprotic solvents like DCM, THF, or diethyl ether are suitable. A base like pyridine can also serve as the solvent.
Characterization of Starting Material
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Appearance | Off-white solid |
| Melting Point | 54-56 °C |
| Boiling Point | 84 °C at 44 mmHg |
(Note: Physicochemical properties are based on the structurally similar 4-Chloro-3-fluorophenol and may vary for the phenethyl alcohol derivative. It is crucial to obtain a certificate of analysis for the specific batch being used.)
Chapter 3: Detailed Experimental Protocols
Caption: General Experimental Workflow.
Protocol 1: Fischer-Speier Esterification with Acetic Acid
This protocol is suitable for producing 4-Chloro-3-fluorophenethyl acetate.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (5.0 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, acetic acid, and toluene.
-
Carefully add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting alcohol.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to afford the pure ester.
Expected Characterization:
-
¹H NMR: Expect a downfield shift of the methylene protons adjacent to the newly formed ester oxygen compared to the starting alcohol. A new singlet corresponding to the acetyl methyl group should appear around 2.0 ppm.
-
IR: Appearance of a strong C=O stretch around 1735 cm⁻¹ and disappearance of the broad O-H stretch from the starting alcohol.
Protocol 2: Steglich Esterification with Benzoic Acid
This protocol details the synthesis of 4-Chloro-3-fluorophenethyl benzoate.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.2 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound, benzoic acid, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ester.
Expected Characterization:
-
¹H NMR: Look for the characteristic aromatic protons of the benzoyl group in addition to the signals from the 4-chloro-3-fluorophenethyl moiety.
-
IR: A strong C=O stretch for the ester will be present around 1720 cm⁻¹.
Protocol 3: Acylation with Acetyl Chloride
This protocol provides a rapid synthesis of 4-Chloro-3-fluorophenethyl acetate.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography if necessary.
Expected Characterization:
-
The spectral data will be consistent with that obtained from the Fischer-Speier esterification protocol.
Chapter 4: Process Optimization & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Side reactions; Product loss during work-up. | Fischer: Ensure efficient water removal; use a larger excess of one reactant. Steglich: Use high-purity, anhydrous reagents and solvents; ensure DMAP is active.[4] Acylation: Ensure the base is effective in scavenging HCl; control the reaction temperature. |
| Incomplete Reaction | Insufficient catalyst; Low reaction temperature or time; Steric hindrance. | Fischer: Increase catalyst loading or reaction time/temperature. Steglich: Increase reaction time; for hindered substrates, consider using a more potent coupling agent.[4][5] Acylation: Use a slight excess of the acylating agent. |
| Side Product Formation | Fischer: Dehydration of the alcohol at high temperatures. Steglich: Formation of N-acylurea byproduct.[5] Acylation: Reaction with any residual water. | Fischer: Use milder conditions or a different method. Steglich: Add the alcohol promptly after the acid and DCC have been mixed with DMAP. Acylation: Use strictly anhydrous conditions. |
Chapter 5: Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Strong acids (H₂SO₄), acyl chlorides, and DCC are corrosive and toxic. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Chapter 6: Conclusion
The esterification of this compound can be successfully achieved through several reliable methods. The choice of protocol should be guided by the specific carboxylic acid partner, the required scale, and the sensitivity of the substrates. The Fischer-Speier method is cost-effective for simple acids, the Steglich method offers mild conditions for more complex or sensitive molecules, and acylation with acyl chlorides provides a rapid and high-yielding alternative. Careful execution of these protocols, coupled with the troubleshooting guide provided, will enable researchers to efficiently synthesize a wide array of ester derivatives for further investigation.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application and Protocol for the Use of 4-Chloro-3-fluorophenethyl alcohol as a Chromatographic Reference Standard
Abstract: This document provides a comprehensive guide for the utilization of 4-Chloro-3-fluorophenethyl alcohol as a reference standard in chromatographic analyses. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, developed based on established methodologies for structurally related halogenated phenethyl alcohols. This application note is intended for researchers, scientists, and professionals in drug development and quality control, offering in-depth insights into method development, validation, and practical application. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and adherence to regulatory expectations.
Introduction: The Role of Reference Standards in Analytical Integrity
In the landscape of pharmaceutical development and quality control, reference standards are the cornerstone of analytical accuracy and reliability. They serve as highly purified and well-characterized compounds against which samples of raw materials, intermediates, and final products are compared. The use of a specific reference standard, such as this compound, is critical for the unambiguous identification and quantification of this analyte in a given matrix. This compound, with its distinct halogen substitution pattern, may arise as an intermediate, impurity, or degradation product in various synthetic pathways.
The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the requirements of the analysis in terms of sensitivity, selectivity, and throughput. This guide provides robust starting protocols for both HPLC, a versatile technique for non-volatile and thermally labile molecules, and GC-MS, a powerful tool for the separation and identification of volatile and semi-volatile compounds.[1]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development. The following table summarizes the key physicochemical characteristics of this compound and related compounds, which inform the selection of chromatographic conditions.
| Property | Value (for this compound or analogous compounds) | Source |
| Chemical Name | 2-(4-Chloro-3-fluorophenyl)ethanol | - |
| CAS Number | 206362-79-0 | [2] |
| Molecular Formula | C₈H₈ClFO | - |
| Molecular Weight | 174.60 g/mol | - |
| Appearance | Expected to be a solid or liquid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane | - |
| UV Absorbance | Expected to have a UV absorbance maximum due to the substituted benzene ring | - |
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: Reversed-phase HPLC is the method of choice for many aromatic compounds due to its high resolving power and compatibility with a wide range of analytes.[1] A C18 column is selected for its hydrophobicity, which will provide good retention for the moderately nonpolar this compound. A mobile phase of acetonitrile and water allows for the fine-tuning of retention time, and UV detection is suitable due to the presence of the chromophoric phenyl ring.[3]
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 220 nm[3] |
| Run Time | 10 minutes |
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[1] The phenethyl alcohol structure suggests sufficient volatility for GC analysis. A non-polar capillary column like DB-5ms is a good starting point for general-purpose separation. Electron Ionization (EI) will produce a fragmentation pattern that can be used for structural confirmation.
Materials and Reagents
-
This compound reference standard
-
GC-grade dichloromethane or ethyl acetate[4]
-
Helium (carrier gas)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[1]
Chromatographic and Spectrometric Conditions
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C[1] |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min[1][5] |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500[1] |
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Analytical Method Validation
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[6] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) guidelines.[7][8]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo and spiked samples to ensure no interfering peaks are at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with recovery typically expected to be within 98-102%.[3][9]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate measurements of the same sample, with a relative standard deviation (RSD) of ≤ 2%.[7]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Method Validation Workflow Diagram
Caption: Workflow for analytical method validation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak | - Incorrect injection volume- Standard degradation- Leak in the system | - Verify autosampler settings- Prepare fresh standard solutions- Check for loose fittings |
| Broad or tailing peaks (HPLC) | - Column contamination or degradation- pH of mobile phase is inappropriate for analyte- Sample overload | - Flush or replace the column- Adjust mobile phase pH- Dilute the sample |
| Split peaks (HPLC/GC) | - Column void or contamination at the head- Co-elution with an impurity- Inconsistent injection technique | - Reverse flush or replace the column- Optimize separation conditions (gradient, temperature program)- Check autosampler performance |
| Retention time drift | - Change in mobile phase composition (HPLC)- Fluctuation in column temperature- Leak in the pump or injector (HPLC) | - Prepare fresh mobile phase- Ensure stable column oven temperature- Perform system leak test |
| Poor MS sensitivity (GC-MS) | - Dirty ion source- Detector voltage too low- Leak in the MS vacuum system | - Clean the ion source- Optimize detector voltage- Check for vacuum leaks |
Conclusion
The successful implementation of this compound as a reference standard is contingent upon the development and validation of robust analytical methods. The HPLC and GC-MS protocols provided in this guide serve as a solid foundation for this purpose. It is imperative that these methods are thoroughly validated in the user's laboratory to ensure their suitability for the intended application, thereby guaranteeing the integrity and reliability of the resulting analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. jmb.or.kr [jmb.or.kr]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. fda.gov [fda.gov]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Modular Approach to the Synthesis of 4-Chloro-3-fluorophenethyl Alcohol and Its Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Phenethyl Alcohols
The phenethyl alcohol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacological profile.[1][2] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering electronic properties and conformation.[1][3] Consequently, access to novel, specifically halogenated building blocks like 4-Chloro-3-fluorophenethyl alcohol is critical for expanding the chemical space available to drug discovery programs.
This guide provides a detailed, field-proven protocol for the synthesis of this compound, presented as a modular workflow that can be adapted for the creation of various analogs. We will explore the rationale behind the chosen synthetic strategy and provide a step-by-step methodology designed for reproducibility and scalability.
Causality-Driven Synthetic Strategy
Several established methods exist for the synthesis of phenethyl alcohols, each with distinct advantages and limitations.[4]
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction can involve the addition of a phenylmagnesium bromide to ethylene oxide or a benzylmagnesium bromide to formaldehyde.[4][5][6][7] While powerful, the Grignard reagent's high reactivity and basicity make it incompatible with many functional groups and requires strictly anhydrous conditions, potentially complicating the synthesis of diverse analogs.[6]
-
Friedel-Crafts Reaction: The reaction between benzene and ethylene oxide, catalyzed by a Lewis acid like aluminum trichloride, is a primary industrial route.[4][8] However, this method is often limited to less complex, non-deactivated aromatic systems and can suffer from side products like diphenylethane.[4]
-
Reduction of Phenylacetic Acid Derivatives: The reduction of a carboxylic acid or its ester is a highly reliable and functional-group-tolerant approach. It provides a direct and efficient pathway from a readily accessible intermediate to the target alcohol.
Chosen Strategy: Reduction of 4-Chloro-3-fluorophenylacetic Acid
For the synthesis of this compound and its analogs, we have selected the reduction of the corresponding phenylacetic acid. This choice is predicated on three key factors:
-
Precursor Accessibility: Substituted phenylacetic acids, such as 4-Chloro-3-fluorophenylacetic acid, are either commercially available or can be synthesized through robust, well-documented methods.[9]
-
Reaction Efficiency: Modern reducing agents offer high yields and selectivity for the conversion of carboxylic acids to primary alcohols. The use of a Sodium Borohydride/Iodine system, for instance, provides a powerful and selective method for this transformation.[4][5] A similar protocol has been successfully applied to the synthesis of 4-chlorophenylethanol.[10]
-
Versatility: This reductive approach is highly amenable to variation. By starting with different substituted phenylacetic acids, a diverse library of phenethyl alcohol analogs can be generated using a consistent and optimized protocol.
Synthetic Workflow Diagram
The following diagram outlines the complete workflow from the precursor acid to the purified phenethyl alcohol product.
Caption: Synthetic workflow for the reduction of a phenylacetic acid to a phenethyl alcohol.
Detailed Experimental Protocol
This protocol details the reduction of 4-Chloro-3-fluorophenylacetic acid to this compound.
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-fluorophenylacetic acid | ≥97% | Commercial | Store in a desiccator. |
| Sodium borohydride (NaBH₄) | ≥98% | Commercial | Highly hygroscopic; handle quickly. |
| Iodine (I₂) | ACS Reagent | Commercial | Resublimed grade recommended. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Use a freshly opened bottle or dried over molecular sieves. |
| Methanol (MeOH) | ACS Grade | Commercial | Used for quenching. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Potassium hydroxide (KOH) | ACS Grade | Commercial | For aqueous wash. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial | For chromatography mobile phase. |
4.2. Step-by-Step Procedure
A. Reaction Setup and Execution
-
Inert Atmosphere: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen. Causality: This step removes adsorbed water from the glassware, which is crucial as sodium borohydride reacts with water.
-
Reagent Addition: To the flask, add 4-Chloro-3-fluorophenylacetic acid (1.0 eq) and sodium borohydride (2.2 eq).
-
Solvent Addition: Add 50 mL of anhydrous THF via cannula. Stir the resulting suspension.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to 0°C.
-
Iodine Solution: In a separate, dry 100 mL flask, dissolve iodine (1.05 eq) in 40 mL of anhydrous THF.
-
Slow Addition: Transfer the iodine solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes. The rate of addition must be controlled to maintain the internal reaction temperature below 10°C. Causality: The reaction is exothermic. Slow addition prevents overheating, which can lead to side reactions and reduced yield.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
B. Work-up and Purification
-
Quenching: Carefully cool the flask back to 0°C in an ice bath. Slowly and cautiously add 30 mL of methanol dropwise to quench the excess sodium borohydride. Safety Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Wash: To the resulting residue, add 80 mL of a 20% aqueous potassium hydroxide (KOH) solution and stir for 30 minutes. Causality: This step hydrolyzes any borate esters formed during the reaction and helps remove iodine-containing byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure this compound.
C. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol functional group.
Analog Synthesis Data
The described protocol can be applied to a range of substituted phenylacetic acids to generate a library of analogs. The following table provides expected outcomes for representative examples.
| Analog Precursor (Substituted Phenylacetic Acid) | Target Product (Phenethyl Alcohol Analog) | Expected Yield (%) | Key ¹H NMR Signal (δ ppm) |
| 4-Chloro-3-fluorophenylacetic acid | This compound | 85-95% | ~3.8 (t, -CH₂OH) |
| 4-Bromophenylacetic acid | 4-Bromophenethyl alcohol | 88-96% | ~3.8 (t, -CH₂OH) |
| 3,4-Dichlorophenylacetic acid | 3,4-Dichlorophenethyl alcohol | 82-92% | ~3.8 (t, -CH₂OH) |
| 4-(Trifluoromethyl)phenylacetic acid | 4-(Trifluoromethyl)phenethyl alcohol | 80-90% | ~3.9 (t, -CH₂OH) |
Conclusion and Further Applications
This application note provides a robust and versatile protocol for the synthesis of this compound and its analogs via the reduction of the corresponding phenylacetic acids. The method is characterized by high yields, operational simplicity, and broad functional group tolerance, making it an ideal tool for medicinal chemists and drug development professionals. The synthesized analogs serve as valuable intermediates for the development of new chemical entities with potentially enhanced pharmacological properties.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Show how you would synthesize the following:a. 2-phenylethanol by... | Study Prep in Pearson+ [pearson.com]
- 8. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]
- 9. 4-Chloro-3-fluorophenylacetic acid | Chemrio [chemrio.com]
- 10. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-3-fluorophenethyl Alcohol by Column Chromatography
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Chloro-3-fluorophenethyl alcohol using silica gel column chromatography. It is designed to offer both a practical, step-by-step protocol and in-depth troubleshooting advice to overcome common challenges encountered during the purification process.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used technique for the purification of such compounds, separating the desired product from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.[1][2] This guide will focus on normal-phase chromatography using silica gel, a common and effective stationary phase for moderately polar compounds like the target molecule.[3][4]
Pre-Purification Analysis: The Importance of Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is crucial to develop an appropriate solvent system and assess the crude mixture using Thin-Layer Chromatography (TLC). TLC serves as a small-scale pilot for the larger column separation.
Key Objectives of Preliminary TLC Analysis:
-
Solvent System Selection: To identify a mobile phase that provides good separation of the target compound from impurities.
-
Rf Value Determination: The ideal solvent system should give the this compound an Rf value between 0.25 and 0.35.[5] This range ensures that the compound will travel through the column at a moderate rate, allowing for effective separation without excessively long elution times.[5][6]
-
Impurity Profile: To visualize the number and relative polarities of the impurities present in the crude mixture.
A recommended starting point for solvent system development for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7]
Experimental Protocol: Step-by-Step Guide to Column Chromatography
This protocol outlines the purification of crude this compound on a silica gel column.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)[8]
-
Chromatography column
-
Solvents (e.g., hexanes, ethyl acetate)
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Workflow Diagram:
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
optimizing reaction conditions for the synthesis of 4-Chloro-3-fluorophenethyl alcohol
Welcome to the technical support center for the synthesis of 4-Chloro-3-fluorophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route. Our focus is on the common and robust method of reducing 4-Chloro-3-fluorophenylacetic acid using lithium aluminum hydride (LiAlH₄).
I. Reaction Overview and Mechanism
The synthesis of this compound is most directly achieved by the reduction of the corresponding carboxylic acid, 4-Chloro-3-fluorophenylacetic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[1][2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻) from LiAlH₄ first reacts with the acidic proton of the carboxylic acid in a rapid acid-base reaction, evolving hydrogen gas. Subsequently, further equivalents of hydride attack the carbonyl carbon. The reaction intermediate, an aldehyde, is more reactive than the starting carboxylic acid and is immediately reduced to the corresponding alkoxide.[2] An aqueous workup then protonates the alkoxide to yield the desired primary alcohol.
II. Experimental Protocol: Reduction of 4-Chloro-3-fluorophenylacetic acid with LiAlH₄
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Chloro-3-fluorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 4-Chloro-3-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate to quench any excess LiAlH₄.
-
Workup (Fieser Method): [4] For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. The resulting white precipitate of aluminum salts can be filtered off, often with the aid of Celite®. Wash the filter cake thoroughly with THF or diethyl ether.
-
Isolation: Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive LiAlH₄ due to moisture exposure. | 1. Use freshly opened LiAlH₄ or a standardized solution. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. |
| 2. Insufficient amount of LiAlH₄. | 2. Use a larger excess of LiAlH₄ (up to 3 equivalents). The initial acid-base reaction consumes one equivalent. | |
| 3. Incomplete reaction. | 3. Increase reaction time and/or temperature. Monitor the reaction progress by TLC. | |
| Incomplete Reaction (Starting material remains) | 1. Reaction time is too short. | 1. Extend the reflux time and continue to monitor by TLC until the starting material is consumed. |
| 2. Reaction temperature is too low. | 2. Ensure the reaction reaches and maintains a gentle reflux. | |
| Formation of Aldehyde Intermediate | 1. Insufficient LiAlH₄. | 1. While unlikely to be isolated as the aldehyde is more reactive, if detected, it indicates a need for more reducing agent.[2] |
| 2. Use of a less reactive hydride. | 2. Ensure you are using LiAlH₄, as milder reagents may not fully reduce the carboxylic acid. | |
| Difficult Workup (Gelatinous Precipitate) | 1. Improper quenching sequence or ratios. | 1. Strictly follow the Fieser workup ratios.[4] Vigorous stirring is crucial. |
| 2. Insufficient stirring during workup. | 2. Use a mechanical stirrer for larger scale reactions to ensure efficient mixing. | |
| 3. Formation of fine aluminum salt particles. | 3. Add a filter aid like Celite® before filtration to improve the flow rate. | |
| Product Contamination with Solvent | 1. Incomplete removal of solvent. | 1. Use a high-vacuum pump to remove residual high-boiling solvents like THF. Gentle heating may be applied. |
| Side Reactions (e.g., Dehalogenation) | 1. While less common with aryl halides, prolonged heating with excess LiAlH₄ could potentially lead to dehalogenation. | 1. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. |
IV. Frequently Asked Questions (FAQs)
Q1: Why can't I use sodium borohydride (NaBH₄) for this reduction?
A1: Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids.[2] Stronger reducing agents like LiAlH₄ or borane (BH₃) are required for this transformation.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method.[5] A suitable solvent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.[6][7] The starting material (carboxylic acid) will have a lower Rf value (less mobile) than the product (alcohol). The spots can be visualized under a UV lamp.
Q3: What are the key safety precautions when working with LiAlH₄?
A3: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[1]
-
Always handle LiAlH₄ in an inert and dry atmosphere (glovebox or under nitrogen/argon).
-
Ensure all glassware is scrupulously dried.
-
Use anhydrous solvents.
-
The quenching process is highly exothermic and should be performed slowly at 0 °C with vigorous stirring.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Q4: My workup resulted in a thick, gelatinous precipitate that is difficult to filter. What can I do?
A4: This is a common issue with LiAlH₄ reductions due to the formation of aluminum salts.
-
Ensure you are using the correct ratios of water and NaOH solution for the Fieser workup.[4]
-
Vigorous stirring is essential to granulate the precipitate.
-
Diluting the mixture with more of the reaction solvent (e.g., THF or ether) can sometimes help.
-
Using a filter aid such as Celite® is highly recommended to prevent clogging of the filter paper or frit.
Q5: How can I purify the final product?
A5: this compound is a liquid at room temperature. The two primary methods for purification are:
-
Vacuum Distillation: This is effective for removing non-volatile impurities.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is a common method for purifying alcohols.
Q6: What analytical techniques can be used to confirm the structure and purity of my product?
A6:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of the analogous 4-fluorophenethyl alcohol shows characteristic triplets for the two methylene groups.[8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity. A C18 column with a mobile phase of acetonitrile and water would be a good starting point.[9]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H and C=O stretches of the carboxylic acid and the appearance of a broad O-H stretch for the alcohol will indicate a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
V. Visualizing the Workflow
Reaction Pathway
Caption: Reduction of 4-Chloro-3-fluorophenylacetic acid.
Troubleshooting Logic
Caption: Troubleshooting workflow for low product yield.
VI. References
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from --INVALID-LINK--
-
Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from --INVALID-LINK--
-
Research and Reviews. (2021). A Report on Reagents and its Quenching Methods. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--
-
Organic Syntheses. Procedure for the synthesis of 3.7-Dithianonane-1,9-diol. Retrieved from --INVALID-LINK--
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from --INVALID-LINK--
-
Google Patents. (1932). Purification of phenyl ethyl alcohol. Retrieved from --INVALID-LINK--
-
University of Bristol, School of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. 5. Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
Toppr. Draw the product(s) formed from LiAlH4 reduction of each compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--
-
PubChem. 4-Fluorophenethyl Alcohol. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from --INVALID-LINK--
-
Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from --INVALID-LINK--
-
Google Patents. (1982). Method of purification of β-phenylethyl alcohol. Retrieved from --INVALID-LINK--
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2019). Pathways to phenethyl alcohol. Retrieved from --INVALID-LINK--
-
Google Patents. (1937). Purification of alcohols. Retrieved from --INVALID-LINK--
-
Study.com. Show the products you would obtain by reduction of the given esters with LiAlH4. Retrieved from --INVALID-LINK--
-
Socratic.org. (2017). What are the common reactions of the strongest reducing agent LiAlH4?. Retrieved from --INVALID-LINK--
-
Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Retrieved from --INVALID-LINK--
-
GL Sciences. HPLC Column Technical Guide. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from --INVALID-LINK--
-
Google Patents. (2012). Process for synthesizing 4-chlorophenyl ethanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. 4-Chlorophenethyl alcohol 99%. Retrieved from --INVALID-LINK--
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from --INVALID-LINK--
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from --INVALID-LINK--
-
Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?. Retrieved from --INVALID-LINK--
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from --INVALID-LINK--
-
Benchchem. Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. Retrieved from --INVALID-LINK--
-
Reddit. (2021). What prevents LiAlH4 from reducing alcohols?. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. 4-Fluorophenethyl alcohol 97%. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. rroij.com [rroij.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR spectrum [chemicalbook.com]
- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
preventing side reactions in the synthesis of 4-Chloro-3-fluorophenethyl alcohol
Welcome to the technical support guide for the synthesis of 4-Chloro-3-fluorophenethyl alcohol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and prevent side reactions during this critical synthesis. Our focus is on providing in-depth, mechanistically-grounded solutions to ensure high yield and purity of the final product.
The primary and most efficient route to this compound involves the reduction of its corresponding carboxylic acid, 4-Chloro-3-fluorophenylacetic acid. This guide will focus on troubleshooting this key transformation.
Section 1: Recommended Synthetic Pathway & Reagent Selection
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation, yet the choice of reducing agent is critical to avoid unwanted side reactions, especially on a substituted aromatic ring.
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Key Reducing Agents
The two most common reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃•THF or BH₃•SMe₂). The selection depends on the substrate's complexity and the desired level of selectivity.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane Complexes (BH₃•THF, BH₃•SMe₂) |
| Reactivity | Extremely high; powerful reducing agent. | High, but more selective than LiAlH₄. |
| Selectivity | Low. Reduces a wide range of functional groups (esters, amides, nitriles, ketones)[1][2][3]. | High. Chemoselectively reduces carboxylic acids in the presence of esters, ketones, nitro groups, and nitriles[4][5]. |
| Reaction Conditions | Typically in ethereal solvents (e.g., dry THF, Et₂O) at 0°C to room temperature[6]. | Typically in THF; BH₃•THF should be used below 35°C[1]. |
| Safety & Handling | Reacts violently with water and protic solvents[6]. Must be handled under strictly anhydrous conditions. | Less pyrophoric than LiAlH₄, but still water-sensitive. BH₃•SMe₂ has a strong, unpleasant odor[1]. |
| Workup | Requires a careful, often multi-step, quenching procedure (e.g., Fieser method) to manage aluminum salts[2]. | Simpler acidic workup is typically sufficient to hydrolyze the intermediate borate esters[5]. |
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Incomplete Reduction & Low Yield
-
Q: My reaction has stalled, and post-workup analysis (TLC, ¹H NMR) shows a significant amount of unreacted 4-Chloro-3-fluorophenylacetic acid. What are the likely causes?
A: This is a common issue stemming from reagent deactivation or insufficient stoichiometry. Let's break down the potential causes and solutions.
-
Reagent Quality: Both LiAlH₄ and BH₃ complexes are moisture-sensitive. LiAlH₄ appears as a fine, white to grey powder; clumps or a dark grey color may indicate degradation. BH₃•THF solutions can degrade over time, especially if not stored properly under an inert atmosphere. Solution: Always use a fresh bottle or a freshly opened container of the reducing agent. If using a solution, titrate it before use to determine the active hydride concentration.
-
Solvent Purity: The presence of trace amounts of water or other protic impurities in your reaction solvent (e.g., THF) will quench the reducing agent. Solution: Use freshly distilled, anhydrous-grade solvents. Storing solvents over molecular sieves is highly recommended.
-
Stoichiometry: The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride: one for the initial acid-base reaction (deprotonation) which evolves H₂ gas, and a second for the reduction itself[2][7]. For borane, at least one equivalent is needed, but a slight excess is often used to ensure the reaction goes to completion[5]. Solution: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, a minimum of 1.0-1.5 equivalents is recommended. For BH₃•THF, 1.2-2.0 equivalents are common.
-
Caption: Decision tree for troubleshooting incomplete reduction.
Issue 2: Potential Dehalogenation Side Reactions
-
Q: I am concerned about the stability of the C-Cl and C-F bonds. Is there a risk of reducing them to C-H bonds, leading to 3-fluorophenethyl alcohol or 4-chlorophenethyl alcohol as impurities?
A: This is a valid concern, as aryl halides can be susceptible to reduction. However, the C-F bond is exceptionally strong and highly unlikely to be reduced by either LiAlH₄ or BH₃ under standard conditions. The C-Cl bond is more reactive but is still generally stable.
-
With Borane: BH₃ is highly selective for the carboxylic acid and is very unlikely to affect the aryl chloride[5]. It is the preferred reagent if dehalogenation is a primary concern.
-
With LiAlH₄: The risk is slightly higher, particularly if the reaction is run at elevated temperatures or for extended periods. The presence of catalytic transition metal impurities can also promote dehalogenation.
-
Mitigation Strategy:
-
Prioritize Borane: Use BH₃•THF or BH₃•SMe₂ for the highest selectivity.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., add LiAlH₄ at 0°C and allow it to slowly warm to room temperature). Avoid heating or refluxing.
-
Limit Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly.
-
-
Issue 3: Difficult Workup and Product Isolation
-
Q: My workup with LiAlH₄ resulted in a gelatinous aluminum salt precipitate that is difficult to filter and seems to have trapped my product, leading to low recovery. How can I improve this?
A: This is a classic problem with LiAlH₄ reductions. The aluminum salts formed during the quench can be problematic. The "Fieser workup" is a widely adopted, reliable method to produce a granular, easily filterable precipitate.
-
Fieser Workup Protocol: After the reaction is complete and cooled in an ice bath, quench by the sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water Where 'X' is the number of grams of LiAlH₄ used in the reaction. After the final addition, stir the mixture vigorously for 15-30 minutes. This should produce a white, granular solid that can be easily removed by filtration. The organic layer can then be separated from the filtrate and processed.
-
-
Borane Workup: The workup for a borane reduction is typically more straightforward. It involves quenching excess borane with a protic solvent (like methanol) followed by an acidic wash to hydrolyze the borate ester and liberate the alcohol.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: For synthesizing this compound, which reducing agent is definitively better?
-
Q2: Are there alternative synthetic routes I should consider?
-
A: Yes, but they present their own challenges.
-
Friedel-Crafts Acylation: One could acylate 2-chloro-1-fluorobenzene to form an intermediate ketone, which is then reduced. However, Friedel-Crafts reactions can produce isomeric side products (ortho vs. para acylation), which would require chromatographic separation[9][10][11]. The desired para product is usually favored due to sterics, but the ortho isomer is a common impurity[9].
-
Grignard Reaction: A Grignard reagent could be added to 4-chloro-3-fluorobenzaldehyde. The primary challenges here are the strict anhydrous conditions required to prevent quenching the Grignard reagent and potential side reactions like Wurtz coupling[12][13].
-
-
-
Q3: How critical is the reaction temperature?
-
A: Temperature control is crucial. For LiAlH₄, additions should always be done at 0°C to manage the initial exothermic acid-base reaction. Allowing the reaction to proceed at room temperature is standard, but refluxing should be avoided to prevent side reactions. For BH₃•THF, the reaction temperature should be kept below 35°C to prevent solvent-reagent decomposition[1].
-
Section 4: Experimental Protocols
Protocol 1: Preferred Method using Borane-Tetrahydrofuran (BH₃•THF)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-Chloro-3-fluorophenylacetic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Borane: Add BH₃•THF (1.0 M solution in THF, 1.5 eq) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10°C. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: Cool the reaction back to 0°C and slowly add methanol dropwise until gas evolution ceases.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by flash column chromatography or distillation.
Protocol 2: Alternative Method using Lithium Aluminum Hydride (LiAlH₄)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a powder addition funnel under a nitrogen atmosphere, add anhydrous THF.
-
Cooling: Cool the THF to 0°C using an ice-water bath.
-
Addition of LiAlH₄: Carefully add LiAlH₄ (1.2 eq) portion-wise to the stirred THF.
-
Substrate Addition: In a separate flask, dissolve 4-Chloro-3-fluorophenylacetic acid (1.0 eq) in anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench (Fieser Method): Cool the reaction to 0°C. If you used 'X' grams of LiAlH₄, slowly add: (i) 'X' mL water, (ii) 'X' mL 15% NaOH (aq), and (iii) '3X' mL water.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the granular solids through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Purification: Collect the filtrate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol as needed.
References
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. leah4sci.com [leah4sci.com]
Technical Support Center: Purification of 4-Chloro-3-fluorophenethyl Alcohol
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Chloro-3-fluorophenethyl alcohol and facing challenges in removing unreacted starting materials. Here, we provide in-depth, field-proven answers and protocols to help you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity I should expect in my crude this compound product?
The most probable impurity is the unreacted starting material from the reduction step. Typically, phenethyl alcohols are synthesized via the reduction of a corresponding phenylacetic acid or its ester. Therefore, the primary contaminant you are likely dealing with is 2-(4-chloro-3-fluorophenyl)acetic acid . This is especially true if you employed reducing agents like sodium borohydride with iodine or lithium aluminum hydride (LAH).
The fundamental difference to exploit for separation is the acidity of the carboxylic acid group in the starting material, which is absent in your neutral alcohol product.
Q2: Why is the complete removal of this acidic starting material so critical for my research?
Leaving unreacted starting material in your product can have significant downstream consequences:
-
Compromised Stoichiometry: In subsequent reactions, the acidic impurity can react with basic reagents, throwing off the stoichiometry and leading to lower yields or the formation of unwanted byproducts.
-
Analytical Interference: The presence of the starting material can complicate the interpretation of analytical data, such as NMR and Mass Spectrometry, making it difficult to accurately characterize your product.
-
Biological Inactivity/Toxicity: For drug development professionals, even small amounts of impurities can alter the pharmacological profile of the target molecule, potentially leading to reduced efficacy or unexpected toxicity.
Q3: What are the primary purification strategies to remove 2-(4-chloro-3-fluorophenyl)acetic acid?
There are three main techniques, each with its own advantages, that can be employed depending on the scale of your reaction and the level of impurity:
-
Basic Liquid-Liquid Extraction: The most direct and often easiest method. It leverages the acidic nature of the starting material to separate it from the neutral alcohol product.
-
Silica Gel Flash Column Chromatography: A highly effective method for separating compounds with different polarities. It is suitable for removing a wide range of impurities and can yield very pure products.
-
Recrystallization: An excellent technique for achieving very high purity if a suitable solvent system can be identified. It is often the final polishing step.
Troubleshooting Common Purification Issues
Problem: My NMR spectrum still shows peaks corresponding to the starting material after a standard aqueous workup.
Cause & Solution: A simple wash with deionized water or brine is often insufficient to remove a carboxylic acid. The acid has some solubility in organic solvents and will not be fully partitioned into a neutral aqueous phase.
The Fix: You must perform a wash with a basic solution . A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) is ideal. The base will deprotonate the carboxylic acid, forming a highly water-soluble sodium carboxylate salt. This salt will be overwhelmingly partitioned into the aqueous layer, leaving your neutral alcohol product in the organic phase. Always wash the organic layer with brine afterward to remove residual water before drying.
Problem: I'm getting poor separation between my product and the starting material during column chromatography.
Cause & Solution: Poor separation on a silica gel column is almost always due to an inappropriate mobile phase polarity. If the solvent system is too polar, both compounds will travel up the column too quickly (high Rf values), resulting in co-elution. If it's not polar enough, the compounds will remain at the baseline.
The Fix:
-
Optimize with TLC: Before running a column, always find the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product (the alcohol) an Rf value of approximately 0.25-0.35 and show clear separation from the starting material spot.
-
Start with a Low Polarity System: Begin with a mixture of Hexane and Ethyl Acetate. A good starting point for phenethyl alcohols is a 4:1 or 3:1 ratio of Hexane:Ethyl Acetate.
-
Gradual Polarity Increase: If needed, you can gradually increase the polarity by adding more ethyl acetate. The more polar alcohol product will elute after the less polar impurities (if any), while the highly polar carboxylic acid starting material will remain strongly adsorbed to the silica at the baseline in this solvent system.
Problem: My yield after recrystallization is extremely low, or the product "oils out" instead of crystallizing.
Cause & Solution: This indicates a poor choice of recrystallization solvent or cooling the solution too rapidly. The ideal solvent should dissolve your crude product when hot but not when cold.[1] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your product.
The Fix:
-
Systematic Solvent Screening: Test a variety of solvents on a small scale to find the best one.[2] A good starting point is a binary solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane. Dissolve the crude product in a minimal amount of the more polar "good" solvent (e.g., Toluene) at an elevated temperature, then slowly add the less polar "bad" solvent (e.g., Hexane) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Ensure Slow Cooling: Rapidly cooling the solution in an ice bath can cause the product to precipitate as an amorphous solid or oil, trapping impurities.[1] Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.
-
Scratch and Seed: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny "seed" crystal from a previous pure batch can initiate crystallization.
Data & Physical Properties
A successful separation relies on exploiting the differences in physical properties between the product and the starting material.
Table 1: Comparative Physical Properties
| Property | 2-(4-chloro-3-fluorophenyl)acetic acid (Starting Material) | This compound (Product) | Rationale for Separation |
| Functional Group | Carboxylic Acid | Primary Alcohol | The acidic proton on the carboxylic acid allows for deprotonation and separation via basic extraction. |
| Polarity | High | Moderately Polar | The alcohol is significantly less polar than the carboxylic acid, enabling separation by silica gel chromatography. |
| pKa | ~4-5 (estimated) | ~16-18 (estimated) | The vast difference in acidity is the key to selective extraction into a basic aqueous phase. |
| Boiling Point | Higher (due to dimerization) | Lower than the acid | While distillation is an option for some alcohols, it can be difficult for high-boiling compounds and is less effective for removing non-volatile impurities.[3] |
Detailed Purification Protocols
Protocol 1: Purification via Basic Liquid-Liquid Extraction
This is the most efficient first-pass purification method to remove the bulk of the acidic starting material.
Experimental Workflow
References
stability and storage conditions for 4-Chloro-3-fluorophenethyl alcohol
As a Senior Application Scientist, I've often seen that the success of an experiment hinges not just on the procedure itself, but on the integrity of the starting materials. 4-Chloro-3-fluorophenethyl alcohol is a key intermediate in many synthetic pathways, and its stability is paramount. This guide is designed to move beyond simple datasheet recommendations, providing you with the causal logic behind its proper storage and handling, and offering troubleshooting solutions for common issues you might encounter.
Technical Support Center: this compound
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
This is the most critical question for ensuring the long-term viability of your compound. The primary goals are to prevent chemical degradation and maintain purity.
The compound is chemically stable at standard room temperature.[1][2] However, for long-term storage, we recommend more controlled conditions to mitigate subtle degradation pathways that can occur over months or years. Store the compound in a cool, dry, and well-ventilated area.[1][3] It is crucial to keep the container tightly sealed to prevent moisture ingress and oxidation.[1][2]
Key Causality:
-
Temperature: Lower temperatures slow down the kinetics of potential degradation reactions, such as oxidation.
-
Inert Atmosphere: While not always necessary for short-term storage, storing under an inert gas like argon or nitrogen is a best practice for long-term archival. This displaces oxygen, a key reactant in oxidative degradation of alcohols.
-
Light: Although not explicitly stated in basic safety sheets, aromatic compounds can be sensitive to UV light. Using an amber vial or storing the container in a dark cabinet is a prudent, low-cost measure to prevent photochemical reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows kinetic degradation; keeps it well below the flash point. |
| Atmosphere | Tightly sealed container.[1][2] For long-term (>1 year), consider inert gas (Ar, N₂). | Prevents oxidation and moisture absorption. |
| Light | Store in the dark (e.g., amber vial, inside a cabinet). | Prevents potential UV-induced degradation. |
| Location | Well-ventilated, flammable liquids storage cabinet.[1] | Safety compliance; mitigates vapor accumulation. |
Q2: I noticed the color of my this compound has slightly yellowed over time. Is it still usable?
A slight yellowing is a common observation and typically indicates the onset of minor oxidative degradation. The alcohol functional group can be susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid.
Troubleshooting Steps:
-
Purity Check: Before use, we strongly advise re-analyzing the material. A simple Thin Layer Chromatography (TLC) against a retained, fresh sample can often reveal the presence of new, more polar impurities. For quantitative assessment, HPLC or GC-MS is recommended.
-
Assess Impact: For highly sensitive downstream applications, such as in multi-step pharmaceutical synthesis, even minor impurities can affect reaction yields and side-product profiles. For less sensitive applications, the material may still be suitable.
-
Consider Purification: If the impurity level is unacceptable, purification via flash column chromatography may be possible, though this should be assessed on a case-by-case basis.
Q3: My compound is a liquid, but datasheets for similar compounds list them as solids. Why the difference and does it matter for storage?
The physical state (solid vs. liquid) at room temperature is dictated by the compound's melting point. While a similar compound, 3,4-Dichlorobenzyl alcohol, has a melting point of 96-98°C[2], this compound is classified as a flammable liquid.[1] This is a critical distinction for handling and storage.
Why it Matters:
-
Safety: As a liquid, it has a flash point and its vapors can form a flammable mixture with air. It must be stored away from any potential sources of ignition.[1]
-
Handling: Spills are more likely with liquids. Ensure you are handling it in a chemical fume hood and have appropriate spill cleanup materials ready.[3]
-
Storage: It should be stored in a cabinet rated for flammable liquids.[1]
Troubleshooting Guide
Issue: Inconsistent results in my synthesis reaction using this alcohol.
If you're experiencing variable yields or unexpected byproducts, the integrity of your this compound is a primary suspect.
Logical Troubleshooting Workflow:
References
Technical Support Center: A Researcher's Guide to Purifying 4-Chloro-3-fluorophenethyl alcohol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-3-fluorophenethyl alcohol. Achieving high purity of this compound is critical for its successful use in subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This document provides a structured troubleshooting guide and a comprehensive set of frequently asked questions to address common challenges encountered in the laboratory. The methodologies and advice presented herein are based on established chemical principles and practical, field-validated experience.
Troubleshooting Guide: Overcoming Common Purification Challenges
This section is designed to provide direct, actionable solutions to specific problems that may arise during the purification of this compound.
Issue 1: Co-eluting Impurities in Chromatographic Purification
Question: My HPLC/GC analysis after flash chromatography shows a persistent impurity with a retention time very close to that of this compound. How can I improve the separation?
Answer: This is a frequent challenge, often caused by the presence of structurally similar impurities that are difficult to resolve using standard chromatographic conditions. Enhancing the selectivity of your purification method is key to resolving this issue.
Potential Root Causes:
-
Isomeric Impurities: The synthesis may produce regioisomers, such as 3-chloro-4-fluorophenethyl alcohol, which have very similar polarities and chromatographic behavior.[1]
-
Unreacted Starting Materials: Incomplete conversion of starting materials like 4-chloro-3-fluorophenylacetic acid can lead to their carryover.
-
Reaction Byproducts: Side reactions can generate byproducts that have polarities similar to the desired product.
Step-by-Step Troubleshooting Protocol:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Modification: If using a common solvent system like hexane/ethyl acetate, consider altering the mobile phase to introduce different selectivity. Adding a small amount of a third solvent, such as dichloromethane or methanol, can change the interactions between the analytes and the stationary phase.
-
Gradient Refinement: Employ a shallower gradient during the elution of your target compound. This will increase the resolution between closely eluting peaks.
-
Alternative Stationary Phases: If standard silica gel is not providing adequate separation, consider using a different stationary phase. Options like alumina or florisil offer different adsorption characteristics and may improve separation.
-
-
Employ an Orthogonal Purification Technique:
-
Recrystallization: If your product is a solid at room temperature, recrystallization is a powerful technique for removing impurities.[2][3] The success of this method hinges on selecting an appropriate solvent.
-
Solvent Selection Criteria: The ideal solvent should dissolve the compound well at an elevated temperature but poorly at low temperatures. Conversely, the impurities should remain soluble at low temperatures.[4]
-
Solvent Screening: Test a variety of solvents with different polarities, such as toluene, isopropanol, or ethanol/water mixtures, to find the optimal system.[4][5]
-
-
Preparative HPLC: For applications requiring the highest purity, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a common starting point for this type of separation.[6]
-
Visualizing the Purification Strategy:
Caption: A decision-making workflow for purifying this compound.
Issue 2: Significant Product Loss During Recrystallization
Question: I am experiencing low yields after performing a recrystallization of my this compound. How can I improve my recovery?
Answer: Low yield in recrystallization is typically caused by using too much solvent or by cooling the solution too rapidly.
Potential Root Causes:
-
Excessive Solvent: Using more solvent than necessary will result in a significant amount of your product remaining dissolved in the mother liquor, even at low temperatures.[7]
-
Rapid Cooling: Cooling the solution too quickly can cause the product to "crash out" of the solution, trapping impurities and leading to a less pure final product.[7]
-
Suboptimal Solvent Choice: The solvent may be too good at dissolving your compound, even at reduced temperatures.
Step-by-Step Troubleshooting Protocol:
-
Use a Minimal Amount of Hot Solvent: Add the hot solvent in small portions to your crude material until it just dissolves. This ensures that you are creating a saturated solution at that temperature.[4]
-
Implement Controlled Cooling:
-
Re-evaluate Your Solvent System:
-
Consider a binary solvent system. Dissolve your compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly. This can often improve recovery.[4]
-
Illustrative Data for Solvent Selection:
| Solvent System | Solubility at Elevated Temp. | Solubility at Low Temp. | Expected Recovery |
| Toluene | High | Low | High |
| Isopropanol/Water | High | Very Low | Very High |
| Hexane | Low | Very Low | Poor |
| Ethyl Acetate | High | Moderate | Moderate |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve >99.5% purity for this compound?
A multi-step purification strategy is generally the most effective for achieving high purity. This typically involves an initial purification by flash chromatography to remove the bulk of impurities, followed by a final purification step of recrystallization. For applications that demand the highest level of purity, such as for use as an analytical standard, preparative HPLC is the preferred method due to its exceptional resolving power.
Q2: Which analytical techniques are essential for confirming the identity and purity of the final product?
A combination of analytical methods should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed structural information and can identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to determine the purity of the compound by comparing the peak area of the product to that of any impurities.[6]
Q3: What are the key safety precautions when handling this compound and its purification solvents?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents commonly used for purification, such as hexanes, ethyl acetate, and dichloromethane, are flammable and have associated health risks. It is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents before starting any experimental work.[9]
Visualizing the Analytical Confirmation Process:
Caption: The analytical workflow for the final confirmation of product identity and purity.
References
- 1. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Troubleshooting Guide: Synthesis of Substituted Phenethyl Alcohols
Welcome to the Technical Support Center for Specialty Chemical Synthesis. As Senior Application Scientists, we understand that the path from a planned synthetic route to a purified product is often fraught with unexpected challenges. This guide is designed to provide direct, actionable solutions to the common pitfalls encountered during the synthesis of substituted phenethyl alcohols, a critical structural motif in pharmaceuticals and fine chemicals.
Here, we move beyond simple protocols to explore the underlying chemical principles governing these reactions. Our goal is to empower you, our fellow researchers and developers, to not only solve immediate experimental issues but also to build a deeper, more intuitive understanding of your synthetic strategies.
This guide is structured around the most common synthetic routes. Select the route that corresponds to your current experiment to find targeted troubleshooting advice.
Route 1: Reduction of Substituted Phenylacetic Acids & Derivatives
The reduction of a carboxylic acid or its ester to a primary alcohol is a fundamental transformation. However, the choice of reducing agent and the nature of the aromatic substituents are critical for success.
Q1: My reduction of a substituted phenylacetic acid with Sodium Borohydride (NaBH₄) is not working or is extremely slow. What's going wrong?
A1:
-
Probable Cause: Sodium borohydride (NaBH₄) is generally not a potent enough reducing agent to reduce carboxylic acids or esters efficiently.[1] Carboxylic acids are relatively poor electrophiles, and they will first undergo an acid-base reaction with the borohydride, quenching the reagent without effecting reduction.[1]
-
Recommended Solution & Scientific Rationale: The standard and most effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH).[2][3] LAH is a significantly stronger hydride donor. The reaction proceeds via an initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon for subsequent hydride attack.[2]
-
Alternative for Scale-Up/Safety: For larger-scale syntheses where LAH poses safety challenges, consider using Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂. Borane selectively reduces carboxylic acids over many other functional groups and does not present the same pyrophoric risks as LAH.
Q2: I'm trying to reduce 4-nitrophenylacetic acid to 2-(4-nitrophenyl)ethanol using LiAlH₄, but I'm getting a complex mixture of products and low yield of my desired alcohol.
A2:
-
Probable Cause: This is a classic chemoselectivity issue. LiAlH₄ is a powerful and non-selective reducing agent that will reduce both the carboxylic acid and the nitro group.[1] The resulting amino group can also lead to further side reactions.
-
Recommended Solution & Scientific Rationale:
-
Use a Chemoselective Reducing Agent: The preferred method is to use borane (BH₃·THF). Borane is highly selective for carboxylic acids and will typically not reduce nitro groups, amides, esters, or nitriles under standard conditions.[4]
-
Esterification Followed by Selective Reduction: Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester). While LAH would still reduce both groups, the ester can now be selectively reduced with other reagents. However, the most direct route remains the use of borane on the free acid.
-
Route 2: Grignard Reaction with Ethylene Oxide
The reaction of a substituted phenylmagnesium halide with ethylene oxide is a powerful method for creating the C-C bond and installing the alcohol in a single strategic step. However, it is sensitive to reaction conditions.
Q1: My Grignard reaction is failing. I see a lot of my starting substituted bromobenzene and the formation of a biphenyl side product.
A1:
-
Probable Cause: This points to two potential issues: failure to form the Grignard reagent or its premature quenching.
-
Formation Failure: Magnesium turnings can have a passivating oxide layer.
-
Moisture: Grignard reagents are extremely strong bases and are readily quenched by even trace amounts of water in the solvent, glassware, or on the magnesium surface.[5]
-
Incompatible Substituents: The aromatic ring cannot contain acidic protons (e.g., -OH, -NH₂, -COOH).[6][7] These groups will react with the Grignard reagent faster than it can react with ethylene oxide.[6][8]
-
-
Recommended Solution & Scientific Rationale:
-
Activation of Magnesium: Before the reaction, activate the magnesium turnings by stirring them under nitrogen with a small crystal of iodine or a few drops of 1,2-dibromoethane. This cleans the metal surface.
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or a solvent purification system.[5]
-
Protecting Groups: If your substituent is acidic (e.g., a phenol), it must be protected before forming the Grignard reagent.[9][10] A common strategy for hydroxyl groups is to convert them to a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable to Grignard reagents but can be removed later.[9][11]
-
Q2: My Grignard reagent formed successfully, but after adding ethylene oxide and workup, my yield is very low.
A2:
-
Probable Cause: The handling of ethylene oxide is critical and often problematic. Ethylene oxide is a low-boiling point gas (10.7 °C) that is toxic and explosive.[6] Inefficient delivery to the reaction mixture is a common source of low yield.
-
Recommended Solution & Scientific Rationale:
-
Controlled Delivery: Cool the Grignard solution to 0 °C in an ice bath. Ethylene oxide should be condensed into a pre-weighed, cooled graduated cylinder and then added slowly to the reaction mixture via a cannula. Alternatively, bubble the gas directly into the vigorously stirred reaction mixture through a dip tube, ensuring the outlet is vented safely.
-
Reaction Stoichiometry: Ensure at least a stoichiometric amount of ethylene oxide is added. Often, a slight excess (1.1-1.2 equivalents) is used to drive the reaction to completion.
-
Temperature Control: The reaction is exothermic. Maintain a low temperature (0-5 °C) during the addition to prevent side reactions and uncontrolled boiling of the ethylene oxide.
-
Route 3: Friedel-Crafts Acylation Followed by Reduction
This two-step route is robust but has its own set of limitations, primarily associated with the initial electrophilic aromatic substitution.
Q1: My Friedel-Crafts acylation of a substituted benzene with acetyl chloride is not working. I'm recovering my starting material.
A1:
-
Probable Cause: The Friedel-Crafts reaction is highly sensitive to the electronic nature of the aromatic ring. It fails on rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR).[12][13] Additionally, substituents with lone pairs, like amines (-NH₂) or anilines, will coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction.[13]
-
Recommended Solution & Scientific Rationale:
-
Assess Substituent Effects: If your ring is strongly deactivated, this is not a viable synthetic route. You must choose an alternative synthesis, such as the Grignard or phenylacetic acid reduction routes.
-
Alternative Catalysts: For moderately deactivated rings, more potent Lewis acids or reaction conditions may be required, but this often leads to more side products.
-
Protecting Groups for Amines: If you have an amine substituent, it can be protected as an amide. The amide is still deactivating, but it will not coordinate with the Lewis acid in the same way, sometimes allowing the reaction to proceed, albeit slowly.
-
Q2: The Friedel-Crafts acylation worked, but I got a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
A2:
-
Probable Cause: The regiochemical outcome of a Friedel-Crafts acylation is dictated by the directing effect of the substituent already on the ring. Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho/para directing, while deactivating groups (except halogens) are meta directing. Steric hindrance often plays a significant role in the ortho vs. para ratio, with the para product usually favored.
-
Recommended Solution & Scientific Rationale:
-
Leverage Steric Hindrance: While difficult to control completely, using a bulkier acylating agent or a bulkier Lewis acid catalyst can sometimes increase the proportion of the para product by sterically disfavoring attack at the ortho position.
-
Blocking Groups: In some cases, a reversible blocking group (like a sulfonic acid group) can be installed at the para position, forcing acylation at the ortho position, and then removed in a subsequent step. This adds complexity to the synthesis.
-
Purification: In most cases, if a mixture is unavoidable, the most practical solution is careful purification of the desired isomer by column chromatography or recrystallization before proceeding to the reduction step.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best synthetic route for my target substituted phenethyl alcohol?
A: The optimal route depends on the availability of starting materials and the nature of the substituents on the aromatic ring.
| Synthetic Route | Advantages | Disadvantages | Best For... |
| Phenylacetic Acid Reduction | Tolerant of many functional groups (with correct reagent). Readily available starting materials.[14] | Requires potent, sometimes hazardous reducing agents (LAH, Borane). | Substrates with electron-withdrawing groups or those where the corresponding phenylacetic acid is commercially available. |
| Grignard + Ethylene Oxide | Excellent C-C bond formation. Convergent. | Intolerant of acidic functional groups.[6][8] Requires careful handling of ethylene oxide.[6] | Simple, non-acidic substituted aryl halides. |
| Friedel-Crafts Acylation/Reduction | Readily available starting materials (arenes, acyl halides). Avoids rearrangements seen in FC-alkylation.[15] | Fails with deactivated aromatic rings.[12][13] Can give isomeric mixtures. Requires two separate steps. | Activated or mildly deactivated aromatic rings where regioselectivity is not an issue. |
| Styrene Oxide Hydrogenation | Can be highly selective with the right catalyst.[16] Atom economical. | Potential for side-product formation (e.g., 1-phenylethanol).[16] Substituted styrene oxides may not be readily available. | Industrial-scale synthesis where catalyst development is feasible.[17] |
Q: What are the best general practices for purifying substituted phenethyl alcohols?
A: Purification can be challenging due to their relatively high boiling points and potential for forming hydrogen bonds.
-
Distillation: Vacuum distillation is the most common method for purification.[18] However, the high temperatures required can sometimes cause decomposition, especially for sensitive substrates.
-
Column Chromatography: Silica gel chromatography is effective for removing non-polar impurities and separating isomers. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Azeotropic/Extractive Distillation: For industrial-scale purification, azeotropic distillation with agents like water or glycols, or extractive distillation with glycerol can be used to remove specific impurities.[18]
-
Chemical Conversion: In difficult cases, the crude alcohol can be converted to a solid derivative (e.g., a phthalate ester), which can be purified by recrystallization and then hydrolyzed back to the pure alcohol.[19]
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)ethanol via Reduction of 4-Methoxyphenylacetic Acid
This protocol illustrates the use of a borane reducing agent for chemoselectivity.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxyphenylacetic acid (5.0 g, 30.1 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (45 mL, 45 mmol, 1.5 equiv) dropwise via a syringe over 30 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench: Carefully cool the reaction back to 0 °C and slowly add methanol (20 mL) dropwise to quench the excess borane. Caution: Vigorous gas evolution.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography (Silica gel, 20% ethyl acetate in hexanes) to yield the title compound.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Selective borane reduction of phosphinoferrocene carbaldehydes to phosphinoalcohol-borane adducts. The coordination behaviour of 1-(diphenylphosphino)-1'-(methoxymethyl)ferrocene, a new ferrocene O,P-hybrid donor prepared from such an adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 6. Sciencemadness Discussion Board - Pathways to phenethyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. Technology for the production of 2-phenyl ethyl alcohol (2-PEA): A synthetic rose aroma by hydrogenation of styrene oxide obtained via non-chlorine route from styrene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 18. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 19. US1698932A - Purification of phenyl ethyl alcohol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-3-fluorophenethyl Alcohol and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing detailed information about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-chloro-3-fluorophenethyl alcohol, a compound of interest in synthetic chemistry and drug discovery. To provide a comprehensive understanding, we will compare its fragmentation behavior with structurally related and commercially available analogs: phenethyl alcohol, 4-chlorophenethyl alcohol, and 3-fluorophenethyl alcohol. This comparative approach, supported by experimental data from reputable sources, will illuminate the influence of halogen substituents on fragmentation pathways.
Theoretical Fragmentation Analysis of this compound
The structure of this compound presents several key features that will dictate its fragmentation under electron ionization: a primary alcohol, a flexible ethyl side chain, and a di-substituted aromatic ring. The molecular weight of this compound is 176.59 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 176, with a characteristic M+2 peak at m/z 178 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage: As a primary alcohol, the most favorable alpha-cleavage involves the loss of the benzyl radical to form the resonance-stabilized oxonium ion, [CH₂OH]⁺, at m/z 31 . This is a highly characteristic fragment for primary alcohols.[1][2]
-
Benzylic Cleavage: Cleavage of the C-C bond between the alpha and beta carbons of the ethyl side chain is highly probable due to the formation of a stable benzylic cation. This would result in the loss of a CH₂OH radical (mass 31) to yield a 4-chloro-3-fluorobenzyl cation at m/z 145 . The isotopic pattern of chlorine would also be observable for this fragment.
-
Tropylium Ion Formation: The benzylic cation (m/z 145) can undergo rearrangement to a more stable tropylium ion.
-
Loss of Water: A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da), leading to a fragment ion at m/z 158 ([M-H₂O]⁺˙).[1][2]
-
Loss of Halogens: Fragmentation involving the loss of chlorine (35/37 Da) or fluorine (19 Da) radicals from the molecular ion or major fragments is also possible. For instance, loss of a chlorine radical from the molecular ion would yield a fragment at m/z 141 .
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Comparative Fragmentation Analysis
To understand the influence of the chloro and fluoro substituents on the fragmentation of the parent structure, we will now compare the predicted fragmentation of this compound with the experimental mass spectra of phenethyl alcohol, 4-chlorophenethyl alcohol, and 3-fluorophenethyl alcohol.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| Phenethyl Alcohol | 122.16 | 122 | 91 (Tropylium ion, base peak), 92 ([M-CH₂O]⁺˙), 77 (Phenyl cation), 31 ([CH₂OH]⁺) |
| 4-Chlorophenethyl Alcohol | 156.61 | 156/158 | 125/127 (4-Chlorobenzyl cation, base peak), 91 (Tropylium ion, from loss of Cl), 31 ([CH₂OH]⁺) |
| 3-Fluorophenethyl Alcohol | 140.15 | 140 | 109 (3-Fluorobenzyl cation, base peak), 96 ([M-CH₂O]⁺˙), 77 (Phenyl cation from loss of F), 31 ([CH₂OH]⁺) |
| This compound (Predicted) | 176.59 | 176/178 | 145/147 (4-Chloro-3-fluorobenzyl cation, predicted base peak), 31 ([CH₂OH]⁺), 158/160 ([M-H₂O]⁺˙), 141 ([M-Cl]⁺) |
Analysis of Substituent Effects:
-
Unsubstituted Phenethyl Alcohol: The mass spectrum of phenethyl alcohol is dominated by the formation of the tropylium ion at m/z 91, which is the base peak. This indicates that benzylic cleavage followed by rearrangement is the most favorable fragmentation pathway. The alpha-cleavage product at m/z 31 is present but less abundant.
-
4-Chlorophenethyl Alcohol: The presence of the chlorine atom at the para position significantly influences the fragmentation. The base peak shifts to m/z 125/127, corresponding to the 4-chlorobenzyl cation. This suggests that the electron-withdrawing nature of chlorine stabilizes this benzylic cation, making this fragmentation pathway even more dominant than in the unsubstituted analog. The tropylium ion at m/z 91 is still observed, likely arising from the loss of a chlorine atom from the 4-chlorobenzyl cation.
-
3-Fluorophenethyl Alcohol: Similar to the chloro-substituted analog, the fluorine atom at the meta position directs the fragmentation towards the formation of the 3-fluorobenzyl cation at m/z 109 as the base peak.[3] The high stability of this cation makes it the most abundant fragment.
-
Predicted Pattern for this compound: Based on the trends observed with the mono-substituted analogs, it is highly probable that the base peak in the mass spectrum of this compound will be the 4-chloro-3-fluorobenzyl cation at m/z 145/147. The combined electron-withdrawing effects of both halogens are expected to strongly favor this benzylic cleavage. The alpha-cleavage fragment at m/z 31 should also be present, providing a clear indication of the primary alcohol functionality.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality electron ionization mass spectrum of this compound or its analogs, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required. For qualitative analysis, a single concentration is sufficient.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of phenethyl alcohol derivatives on a standard GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | Provides good separation for semi-volatile aromatic compounds. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Temperature Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program that should provide good chromatographic resolution. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good efficiency. |
| MS Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile compounds. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and comparison with library spectra. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Mass Range | m/z 30 - 300 | Covers the expected molecular ion and fragment ions. |
| Scan Rate | 2 scans/second | Provides sufficient data points across a chromatographic peak. |
Data Analysis
-
Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to the analyte of interest.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's peak.
-
Spectral Interpretation:
-
Identify the molecular ion peak and its isotopic pattern.
-
Identify the major fragment ions and propose their structures based on known fragmentation mechanisms.
-
Compare the obtained spectrum with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation if the compound is known.
-
Experimental Workflow Diagram
Caption: A typical workflow for the GC-MS analysis of phenethyl alcohol derivatives.
Conclusion
The mass spectrometry fragmentation pattern of this compound can be reliably predicted by understanding the fundamental fragmentation mechanisms of primary alcohols and the directing effects of halogen substituents on a phenyl ring. The comparative analysis with phenethyl alcohol, 4-chlorophenethyl alcohol, and 3-fluorophenethyl alcohol strongly suggests that the dominant fragmentation pathway will be benzylic cleavage, yielding a stable 4-chloro-3-fluorobenzyl cation. The presence of a characteristic fragment at m/z 31 will serve as a confirmation of the primary alcohol moiety. This guide provides a solid theoretical framework and a practical experimental protocol for researchers engaged in the structural elucidation of this and similar halogenated aromatic compounds.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Chloro-3-fluorophenethyl alcohol
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount for ensuring final product quality, process optimization, and regulatory compliance. 4-Chloro-3-fluorophenethyl alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of these methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Importance of Method Selection
The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.[1] this compound is a semi-volatile compound, making it amenable to both HPLC and GC analysis.[2] The decision, therefore, rests on a nuanced understanding of the strengths and limitations of each technique in the context of the sample matrix and analytical objectives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3] For this compound, a reversed-phase HPLC method with UV detection offers a robust and reliable approach.
Principle of the Method
In reversed-phase HPLC, the analyte is partitioned between a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential hydrophobicity of the components in the sample mixture. This compound, being a moderately polar compound, will have a characteristic retention time under specific chromatographic conditions. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode-Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for aromatic compounds like this compound.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v). This ratio is a starting point and may require optimization to achieve the desired retention time and peak shape.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.
-
Column Temperature: 35°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm. The aromatic ring of the analyte is expected to have strong absorbance in this region of the UV spectrum.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Given that this compound has a sufficiently low boiling point, GC-FID presents a viable and often more sensitive alternative to HPLC.
Principle of the Method
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and polarities. The flame ionization detector (FID) is a highly sensitive detector for organic compounds. As the separated components elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte present.
Experimental Protocol: GC-FID
1. Instrumentation and Chromatographic Conditions:
-
GC System: An Agilent 8860 GC or equivalent, equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C. This temperature ensures the rapid and complete vaporization of the analyte without thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C. This temperature program allows for the efficient separation of the analyte from any potential impurities.
-
-
Detector Temperature: 280°C. A higher detector temperature prevents the condensation of the analyte.
-
Injection Volume: 1 µL (split ratio 20:1). A split injection is used to prevent column overloading with high-concentration samples.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 0.5, 2, 5, 10, 25, and 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
GC-FID Workflow Diagram
Caption: Workflow for the GC-FID analysis of this compound.
Method Validation and Performance Comparison
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[4] Key validation parameters for both HPLC-UV and GC-FID are summarized below.[5][6]
| Parameter | HPLC-UV | GC-FID | Rationale for Performance |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range, indicating a direct proportional relationship between detector response and analyte concentration. |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | GC-FID is generally more sensitive for volatile organic compounds than HPLC-UV, resulting in a lower limit of detection. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.3 µg/mL | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. The higher sensitivity of GC-FID translates to a lower LOQ. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods, when properly validated, provide high accuracy, ensuring the measured value is close to the true value. |
| Precision (% RSD) | < 2% | < 2% | Both methods exhibit high precision, indicating low variability in repeated measurements of the same sample. |
| Selectivity | High | High | Selectivity is achieved through chromatographic separation. The choice of column and mobile/carrier phase is critical to resolve the analyte from potential impurities. |
| Run Time | ~10 minutes | ~15 minutes | The HPLC method presented has a slightly shorter run time due to the isocratic elution. The GC method requires a temperature ramp, which extends the analysis time. |
| Sample Throughput | Higher | Lower | The shorter run time of the HPLC method allows for higher sample throughput. |
| Solvent Consumption | Higher | Lower | HPLC typically consumes larger volumes of organic solvents compared to GC. |
Comparative Analysis Logic
Caption: Decision logic for selecting between HPLC-UV and GC-FID.
Conclusion and Recommendations
Both HPLC-UV and GC-FID are suitable and reliable methods for the quantification of this compound. The choice of method should be guided by the specific analytical requirements:
-
For routine quality control of bulk material where high sample throughput is desired and sensitivity is not a primary concern, the HPLC-UV method is recommended. Its shorter run time and robustness make it well-suited for this application.
-
For the analysis of trace levels of this compound, or when analyzing for this compound as an impurity, the GC-FID method is the superior choice. Its higher sensitivity (lower LOD and LOQ) allows for the accurate quantification of low concentrations.
Ultimately, the development and validation of either method should be performed in accordance with established guidelines to ensure the generation of accurate and reliable data.[3][4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. env.go.jp [env.go.jp]
- 3. VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS | Bulletin news in New Science Society International Scientific Journal [newarticle.ru]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. researchgate.net [researchgate.net]
- 6. BiochemSphere [biochemicalsci.com]
A Comparative Guide to the Synthetic Routes of 4-Chloro-3-fluorophenethyl alcohol
Introduction
4-Chloro-3-fluorophenethyl alcohol is a valuable building block in medicinal chemistry and drug development. Its specific substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts unique electronic and lipophilic properties that can enhance the pharmacological profile of target molecules. The phenethyl alcohol moiety serves as a versatile handle for further chemical modifications. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the strategic considerations and experimental details for researchers in organic synthesis and pharmaceutical development.
Route 1: Reduction of 4-Chloro-3-fluorophenylacetic Acid
This is arguably the most direct and convergent approach to the target molecule. The core of this strategy lies in the efficient reduction of the carboxylic acid group of 4-Chloro-3-fluorophenylacetic acid.
Scientific Rationale
The reduction of a phenylacetic acid to its corresponding phenethyl alcohol is a fundamental and high-yielding transformation in organic synthesis. The choice of reducing agent is critical and depends on factors such as cost, safety, and functional group tolerance. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and careful handling. Milder reagents such as sodium borohydride (NaBH₄), often in combination with an activating agent like iodine or a Lewis acid, offer a safer and more practical alternative for many applications. A Chinese patent suggests the use of sodium borohydride in the presence of iodine for the reduction of a similar substituted phenylacetic acid, indicating the utility of this reagent system.[1]
Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-fluorophenylacetic acid
A plausible route to the precursor, 4-Chloro-3-fluorophenylacetic acid, starts from the commercially available 4-chloro-3-fluoroaniline. This involves a diazotization reaction followed by a Meerwein arylation with acrylic acid, and subsequent reduction of the double bond. A more direct, albeit potentially lower-yielding, approach could involve the Willgerodt-Kindler reaction of 4-chloro-3-fluoroacetophenone. Given its commercial availability from various suppliers, for the purpose of this guide, we will consider 4-Chloro-3-fluorophenylacetic acid as the starting material for Route 1.[2][3]
Step 2: Reduction to this compound
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 4-Chloro-3-fluorophenylacetic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (2.0-3.0 eq) is added portion-wise, followed by the slow, dropwise addition of a solution of iodine (1.0-1.5 eq) in anhydrous THF via the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol, followed by 1 M hydrochloric acid until the pH is acidic.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualizing the Pathway
References
A Comparative Guide to the Reactivity of Halogenated Phenethyl Alcohols
This guide provides a comprehensive comparative analysis of the reactivity of halogenated phenethyl alcohols, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. By strategically modifying the substitution on the aromatic ring, the reactivity of the benzylic alcohol moiety can be finely tuned, influencing metabolic stability, reaction kinetics, and the potential for selective chemical transformations. This document moves beyond a simple recitation of facts to explore the underlying electronic and mechanistic principles that govern these differences, supported by experimental considerations and data.
Introduction: The Significance of Halogenation in Phenethyl Alcohol Chemistry
Phenethyl alcohol and its derivatives are ubiquitous scaffolds in medicinal chemistry and natural products. The introduction of a halogen atom onto the phenyl ring is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic pathways, and binding interactions. However, they also exert profound electronic effects that directly impact the reactivity of the side-chain alcohol. Understanding these effects is paramount for designing synthetic routes, predicting degradation pathways, and developing structure-activity relationships (SAR).
This guide will dissect the reactivity of these analogs across several key reaction classes, including nucleophilic substitution (solvolysis), oxidation, and dehydration. We will focus on how the nature of the halogen (F, Cl, Br, I) and its position on the ring dictate the reaction outcomes and rates.
Foundational Principles Governing Reactivity
The reactivity of the hydroxyl group in phenethyl alcohols is primarily dictated by the stability of the carbocation intermediate formed at the benzylic position upon its departure.[1] Two major factors are at play: the electronic effects of the halogen substituent and the potential for neighboring group participation by the phenyl ring itself.
The Dual Nature of Halogen Electronic Effects
Halogens exert two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond.[2][3] This effect deactivates the ring towards electrophilic attack and, more importantly for our topic, destabilizes the formation of a positive charge (carbocation) at the benzylic position. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I .[4]
-
Resonance Effect (+M): The lone pairs on the halogen atom can be donated into the aromatic pi (π) system through resonance (mesomerism).[3][4][5] This effect increases electron density on the ring, particularly at the ortho and para positions, and can help stabilize an adjacent carbocation.
Crucially, for halogens, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, making them net deactivating groups.[3][6] This balance is key to understanding their influence on reaction rates.
Neighboring Group Participation and the Phenonium Ion
In reactions involving the departure of a leaving group from the β-carbon (the carbon bearing the -OH group), the adjacent phenyl ring can act as an intramolecular nucleophile.[7] This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, leads to the formation of a bridged, three-membered ring intermediate called a phenonium ion .[8][9]
This pathway is significant for two reasons:
-
It can dramatically accelerate the rate of reaction compared to systems where NGP is not possible.[8]
-
It proceeds through a double SN2-like mechanism (intramolecular attack followed by external nucleophilic attack), resulting in an overall retention of stereochemistry at the reaction center.[10][11]
The stability of the phenonium ion, and thus the favorability of this pathway, is highly sensitive to substituents on the aromatic ring. Electron-donating groups stabilize the positive charge distributed across the bridged system, while electron-withdrawing groups destabilize it.[12][13]
// Nodes Start [label="Halogenated\nPhenethyl Alcohol"]; Protonated [label="Protonated Alcohol\n(Good Leaving Group)"]; Carbocation [label="Benzylic\nCarbocation"]; Phenonium [label="Bridged Phenonium\nIon Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; ProductSN1 [label="Substitution Product\n(Racemized)"]; ProductNGP [label="Substitution Product\n(Retention of Config.)"];
// Edges Start -> Protonated [label="+ H⁺"]; Protonated -> Carbocation [label="- H₂O\n(SN1 Path)"]; Protonated -> Phenonium [label="- H₂O\n(NGP Path)", color="#34A853"]; Carbocation -> ProductSN1 [label="+ Nu⁻"]; Phenonium -> ProductNGP [label="+ Nu⁻", color="#34A853"];
// Style edge [fontcolor="#202124"]; node [fontcolor="#202124"]; } .enddot Caption: Competing SN1 and NGP pathways in phenethyl alcohol reactions.
Comparative Reactivity Analysis
We will now compare the reactivity of para-halogenated phenethyl alcohols to the unsubstituted parent compound across three common reaction types. The para position is chosen to maximize resonance effects while minimizing steric hindrance.
Nucleophilic Substitution (Solvolysis)
Solvolysis, a reaction where the solvent acts as the nucleophile, is a classic method for probing carbocation stability and NGP. The reaction is typically acid-catalyzed to convert the poor -OH leaving group into a good H₂O leaving group.[14][15]
Governing Factors: The rate is governed by the stability of the positive-charged intermediate (either the open benzylic carbocation or the bridged phenonium ion). The strong inductive effect of halogens destabilizes this intermediate, leading to a general trend where all halogenated phenethyl alcohols react slower than the unsubstituted phenethyl alcohol. [16]
Among the halogens, the reactivity order is a complex interplay of effects:
-
Inductive Effect (-I): Predicts the order I > Br > Cl > F (least deactivating to most deactivating).
-
Polarizability/NGP: The larger, more polarizable halogens (I and Br) are better at stabilizing the bridged halonium ion intermediate through neighboring group participation themselves, though phenonium ion formation is dominant here.[10][17]
Experimental Data Summary: While comprehensive kinetic data under identical conditions is sparse in the literature, the principles of physical organic chemistry and available studies allow for a robust qualitative comparison.
| Compound | Relative Rate of Solvolysis (vs. Phenethyl Alcohol) | Dominant Electronic Effect | Rationale |
| Phenethyl Alcohol | 1.00 (Reference) | - | Baseline reactivity with stabilization from the phenyl ring. |
| p-Fluoro-phenethyl alcohol | Slowest (< 0.1) | Strong -I | The highly electronegative fluorine strongly destabilizes the carbocation. |
| p-Chloro-phenethyl alcohol | Slow (< 0.2) | Strong -I | The chloro group significantly retards the reaction rate due to carbocation destabilization.[16] |
| p-Bromo-phenethyl alcohol | Slow (< 0.3) | Moderate -I | Less inductive withdrawal than chlorine leads to a slightly faster rate. |
| p-Iodo-phenethyl alcohol | Slow (< 0.4) | Weakest -I | Iodine's low electronegativity results in the least destabilization among the halogens. |
Oxidation
The oxidation of phenethyl alcohols to their corresponding acetophenones typically involves the removal of the hydrogen atom from the carbon bearing the hydroxyl group.
Governing Factors: This reaction is facilitated by high electron density at the benzylic carbon. Electron-withdrawing groups, like halogens, decrease this electron density, making the C-H bond stronger and more difficult to break.[16]
Comparative Reactivity: The rate of oxidation is expected to correlate directly with the electron-withdrawing strength of the halogen. Therefore, all halogenated analogs will oxidize more slowly than the parent compound.
| Compound | Relative Rate of Oxidation (vs. Phenethyl Alcohol) | Rationale |
| Phenethyl Alcohol | 1.00 (Reference) | Highest electron density at the benzylic carbon. |
| p-Iodo-phenethyl alcohol | Slower | Weakest inductive withdrawal. |
| p-Bromo-phenethyl alcohol | Slower | Moderate inductive withdrawal. |
| p-Chloro-phenethyl alcohol | Slower | Strong inductive withdrawal retards the reaction.[16] |
| p-Fluoro-phenethyl alcohol | Slowest | Strongest inductive withdrawal makes oxidation the most difficult. |
Acid-Catalyzed Dehydration (E1 Elimination)
Dehydration to form the corresponding styrene derivative proceeds via an E1 mechanism, which shares the same rate-determining step as the SN1 reaction: the formation of the benzylic carbocation.[16]
Governing Factors: The factors influencing reactivity are identical to those in solvolysis. Carbocation stability is paramount.
Comparative Reactivity: The trend in dehydration rates will mirror the trend observed in solvolysis. The electron-withdrawing halogens will destabilize the carbocation intermediate, slowing down the reaction relative to unsubstituted phenethyl alcohol.
| Compound | Relative Rate of Dehydration (vs. Phenethyl Alcohol) | Rationale |
| Phenethyl Alcohol | 1.00 (Reference) | Most stable carbocation leads to the fastest rate. |
| p-Iodo-phenethyl alcohol | Slower | Least destabilized carbocation among the halogens. |
| p-Bromo-phenethyl alcohol | Slower | |
| p-Chloro-phenethyl alcohol | Slower | Destabilization of the carbocation slows the rate-determining step.[16] |
| p-Fluoro-phenethyl alcohol | Slowest | Most destabilized carbocation leads to the slowest rate. |
Experimental Protocol: Kinetic Analysis of Solvolysis
To empirically determine the relative reactivity, a competitive kinetic solvolysis experiment can be designed. This protocol is self-validating as it directly compares the disappearance of multiple substrates under identical conditions, minimizing systematic error.
Objective: To determine the relative rates of solvolysis for phenethyl alcohol, p-chloro-phenethyl alcohol, and p-fluoro-phenethyl alcohol in 80:20 ethanol/water.
Methodology:
-
Stock Solution Preparation:
-
Rationale: Preparing a single stock solution ensures identical starting concentrations for all reactants.
-
Procedure: Accurately weigh equimolar amounts of phenethyl alcohol, p-chloro-phenethyl alcohol, p-fluoro-phenethyl alcohol, and an internal standard (e.g., naphthalene) into a single volumetric flask. Dissolve and dilute to the mark with 80:20 (v/v) ethanol/water to create a master stock solution.
-
-
Reaction Initiation:
-
Rationale: The reaction is initiated by adding acid, which catalyzes the formation of the leaving group. Temperature control is critical for kinetic studies.
-
Procedure: Place a known volume of the master stock solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C). At time t=0, add a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid).
-
-
Time-Point Sampling:
-
Rationale: Aliquots are taken at regular intervals to monitor the progress of the reaction for each compound. Quenching stops the reaction, preserving the composition at that specific time point.
-
Procedure: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a cold solution of a weak base (e.g., aqueous sodium bicarbonate).
-
-
Sample Analysis:
-
Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is an ideal method to separate and quantify the remaining starting materials and the internal standard.
-
Procedure: Analyze each quenched aliquot by reverse-phase HPLC. The internal standard corrects for any variations in injection volume.
-
-
Data Analysis:
-
Rationale: By plotting the natural logarithm of the reactant concentration versus time, the rate constant (k) for each compound can be determined from the slope of the resulting line, assuming first-order kinetics.
-
Procedure: For each phenethyl alcohol derivative, calculate the ratio of its peak area to the internal standard's peak area at each time point. Plot ln([Alcohol]/[Standard]) vs. time. The slope of this line is equal to -k. The relative rates can be reported by normalizing the rate constants to that of the slowest-reacting compound.
-
Conclusion
The halogenation of phenethyl alcohols provides a powerful tool for modulating chemical reactivity in a predictable manner. The reactivity across nucleophilic substitution, oxidation, and dehydration reactions is consistently attenuated compared to the unsubstituted parent compound. This effect is primarily driven by the strong electron-withdrawing inductive nature of halogens, which destabilizes the key carbocation intermediates that define the reaction pathways. While all halogens are deactivating, a clear trend emerges where reactivity increases down the group (F < Cl < Br < I), correlating inversely with electronegativity. This understanding allows drug development professionals and synthetic chemists to rationally select specific halogenated analogs to achieve desired stability profiles and synthetic outcomes.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Substituent Effects on the Formation and Nucleophile Selectivity of Ring-Substituted Phenonium Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Formation and Mechanism for Reactions of Ring-Substituted Phenonium Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
A Comparative Guide to the FT-IR Characterization of 4-Chloro-3-fluorophenethyl alcohol
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-3-fluorophenethyl alcohol, a halogenated aromatic alcohol, presents a unique characterization challenge due to the subtle interplay of its substituent effects. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for confirming the identity and structural integrity of such molecules. This guide provides an in-depth analysis of the expected FT-IR spectrum of this compound, benchmarked against its structural analogues, to provide researchers with a robust framework for spectral interpretation.
The Analytical Logic: Why FT-IR is the First Step
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its covalent bonds.[1] Each functional group (e.g., O-H, C-H, C-O, C-Cl, C-F) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for definitive identification. For a molecule like this compound, FT-IR is indispensable for confirming the presence of the essential hydroxyl group, the aromatic ring, and the successful incorporation of both chlorine and fluorine atoms. The region of the infrared spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, where the complex vibrations provide a unique signature for the molecule as a whole.[2]
Structural Anatomy and Predicted FT-IR Signature of this compound
To interpret its spectrum, we must first dissect the molecule's structure and predict where its key vibrational modes will appear. The presence of two electron-withdrawing halogens on the aromatic ring creates a distinct electronic environment that influences bond strengths and, consequently, their vibrational frequencies.
Caption: Molecular structure of this compound.
Predicted Key Absorptions:
-
O-H Stretch (Alcohol): A very strong and characteristically broad absorption is expected between 3500-3200 cm⁻¹.[3][4] This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[5]
-
C-H Stretch (Aromatic): Multiple, weaker bands are anticipated in the 3100-3000 cm⁻¹ region.[2][6] These are typically of higher frequency than aliphatic C-H stretches.
-
C-H Stretch (Aliphatic): Stronger absorptions from the ethyl (-CH₂CH₂-) group should appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[7]
-
C=C Stretch (Aromatic): Two to three medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.[6][8]
-
C-O Stretch (Primary Alcohol): A strong, distinct peak should be observed in the 1260-1050 cm⁻¹ range.[3] For primary alcohols like this one, the band is often found near 1050 cm⁻¹.[5]
-
C-F Stretch (Aromatic): A strong absorption is predicted in the 1250-1000 cm⁻¹ region. This peak may overlap with the C-O stretch, potentially leading to a broad or complex set of absorptions in this area.
-
C-Cl Stretch (Aromatic): A medium to strong intensity band is expected in the lower frequency "fingerprint" region, between 850-550 cm⁻¹.[2][9]
Comparative Spectral Analysis: Isolating the Halogen Signatures
To truly understand the spectrum of this compound, we must compare it to its simpler relatives. This comparative approach allows us to isolate the specific spectral contributions of each substituent.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Structural Difference |
| Phenethyl alcohol | ~3350 (Broad O-H), ~3050 (Aromatic C-H), ~2900 (Aliphatic C-H), ~1495, 1450 (Aromatic C=C), ~1050 (C-O) | Parent molecule, no halogen substituents. |
| 4-Chlorophenethyl alcohol | Similar to above, plus a strong C-Cl stretch around 820-780 cm⁻¹ . The out-of-plane bending patterns will also be simplified due to the defined para-substitution. | Adds the influence of the chloro group. |
| 4-Fluorophenethyl alcohol | Similar to the parent, plus a very strong C-F stretch around 1220 cm⁻¹ .[10] This is often the most intense peak in the fingerprint region. | Adds the influence of the fluoro group. |
| This compound (Predicted) | Will exhibit a synergistic effect . Expect the broad O-H , both aromatic/aliphatic C-H , and aromatic C=C stretches. Critically, it will show both a strong C-F stretch (1250-1100 cm⁻¹) and a C-Cl stretch (850-550 cm⁻¹) . The out-of-plane C-H bending region (900-675 cm⁻¹) will be complex due to the 1,2,4-trisubstitution pattern.[6] | Combines the effects of both halogens. |
Note: The exact wavenumbers are illustrative and can vary slightly based on the sample phase and instrument.
The key diagnostic feature for this compound is the simultaneous presence of the strong C-F and C-Cl absorption bands in the fingerprint region, alongside the foundational alcohol and aromatic peaks.
Standardized Experimental Protocol for FT-IR Analysis
To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes a best-practice method for acquiring the FT-IR spectrum of a liquid or low-melting solid sample like this compound.
Caption: Standard workflow for FT-IR spectral acquisition and analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and stable. The sample compartment and optics, particularly the Attenuated Total Reflectance (ATR) crystal, must be meticulously cleaned with an appropriate solvent (e.g., isopropanol) and dried completely.
-
Background Collection: A background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum.
-
Sample Application:
-
For ATR-FTIR (Preferred): Place a single drop of the neat liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
For Transmission: Place a drop of the liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
-
Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply baseline correction as needed to ensure a flat spectrum where no absorptions occur.
Conclusion: A Distinctive Spectral Fingerprint
The FT-IR characterization of this compound is a clear example of using spectroscopy for structural validation. While the broad O-H stretch and aromatic C=C peaks confirm its class as an aromatic alcohol, the definitive identification lies in the fingerprint region. The simultaneous detection of a strong C-F stretching vibration (around 1250-1100 cm⁻¹) and a C-Cl stretching vibration (850-550 cm⁻¹) provides unequivocal evidence of the specific disubstituted halogenation pattern, distinguishing it from its simpler analogues. This comparative guide provides the analytical framework necessary for researchers to confidently identify this compound and others like it, ensuring the integrity of their chemical syntheses and downstream applications.
References
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Characterization and Melting Point Determination of Novel Compounds: A Case Study of 4-Chloro-3-fluorophenethyl alcohol
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. The determination of a compound's physical properties, such as its melting point, serves as a critical first step in establishing its identity, purity, and suitability for further development. This guide offers a comparative analysis of two primary methods for melting point determination—the traditional capillary method and the advanced Differential Scanning Calorimetry (DSC)—using the uncharacterized compound, 4-Chloro-3-fluorophenethyl alcohol, as a practical example.
Authored for researchers, scientists, and drug development professionals, this document provides not only procedural details but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to compound characterization.
Initial Characterization: The First Observational Steps
Before embarking on quantitative analysis, a preliminary physical assessment of a new compound is crucial. For this compound, a substance for which public data is scarce, this initial observation is paramount. The physical state of its structural analogs, 4-chlorophenethyl alcohol and 3-fluorophenethyl alcohol, which are both liquids at ambient temperature, suggests that this compound may present as a liquid or a low-melting solid.[1][2][3] This initial hypothesis underscores the necessity of empirical determination.
Methodologies for Melting Point Determination: A Comparative Overview
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Therefore, accurate melting point determination is a powerful indicator of purity.
This guide will compare two widely employed techniques: the classical capillary method and the more sophisticated Differential Scanning Calorimetry (DSC).
The capillary method is a straightforward and accessible technique for determining the melting point of a solid.[4] It involves heating a small sample packed into a capillary tube and visually observing the temperature range over which the solid melts.
Experimental Protocol for the Capillary Method
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and, if solid, finely powdered to ensure uniform heating.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to estimate the approximate melting point. Subsequently, a new sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the estimated melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures efficient and uniform heat transfer, leading to a more accurate melting point determination.
-
Slow Heating Rate: A slow heating rate of 1-2°C per minute is critical for allowing the sample and the thermometer to be in thermal equilibrium, which is essential for an accurate reading.
Diagram of the Capillary Method Workflow
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This method is highly sensitive and provides quantitative data on the melting process, including the onset temperature, peak temperature, and enthalpy of fusion.
Experimental Protocol for DSC
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed in a DSC pan, which is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated using standard materials with known melting points, such as indium.
-
Apparatus Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Data Analysis: The instrument records the heat flow to the sample versus temperature. The melting process is observed as an endothermic peak on the DSC thermogram. The onset of the peak corresponds to the beginning of melting, and the peak maximum is often reported as the melting point. The area under the peak is proportional to the heat of fusion.
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Sealing the pans prevents any loss of sample due to volatilization during heating, which is particularly important for compounds that may sublime.
-
Constant Heating Rate: A controlled and constant heating rate ensures that the thermal events are recorded accurately and reproducibly.
Diagram of the DSC Workflow
Caption: Workflow for DSC Melting Point Determination.
Comparative Analysis and Data Presentation
The choice between the capillary method and DSC depends on the specific requirements of the research. The capillary method is simple, rapid, and requires less expensive equipment, making it suitable for routine checks. DSC, on the other hand, provides more precise and quantitative data, which is often necessary for regulatory submissions and in-depth material characterization.
Table 1: Comparison of Melting Point Determination Methods
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition | Measurement of heat flow difference |
| Precision | Lower | Higher |
| Sample Size | Small | Very small (1-5 mg) |
| Information Obtained | Melting range | Onset temp, peak temp, enthalpy of fusion |
| Throughput | Moderate | Lower |
| Cost | Low | High |
Table 2: Physicochemical Properties of this compound and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Melting Point (°C) | Boiling Point (°C) |
| 4-chlorophenethyl alcohol | C₈H₉ClO | 156.61 | Liquid[1] | Not Applicable | 110 @ 0.5 mmHg[1] |
| 3-fluorophenethyl alcohol | C₈H₉FO | 140.15 | Liquid[2][3] | Not Applicable | 90 @ 3 mmHg[3] |
| This compound | C₈H₈ClFO | 174.60 | To be determined | To be determined | To be determined |
Conclusion and Recommendations
The accurate determination of the melting point of a novel compound such as this compound is a foundational step in its scientific evaluation. While the capillary method offers a rapid and accessible means of initial assessment, Differential Scanning Calorimetry provides a more precise and comprehensive thermal characterization.
For the definitive characterization of this compound, it is recommended to employ DSC to obtain a precise melting point and the associated enthalpy of fusion. This data, in conjunction with other spectroscopic and analytical techniques, will provide a robust and reliable profile of this new chemical entity, paving the way for its potential applications in research and development.
References
- 1. 4-Chlorophenethylalcohol | 1875-88-3 [chemicalbook.com]
- 2. 3-Fluorophenethyl alcohol, 99%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 3. 52059-53-7 Cas No. | 3-Fluorophenethyl alcohol | Apollo [store.apolloscientific.co.uk]
- 4. 3-Fluorophenethyl alcohol - Safety Data Sheet [chemicalbook.com]
A Comparative Guide to the Biological Activity of 4-Chloro-3-fluorophenethyl Alcohol Derivatives
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The introduction of halogen atoms, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of 4-Chloro-3-fluorophenethyl alcohol derivatives. We will explore the rationale behind structural modifications and present a framework for their synthesis and evaluation, supported by established experimental protocols.
Introduction: The Potential of Halogenated Phenethyl Alcohols
Phenethyl alcohol and its derivatives are known to exhibit a range of biological activities, most notably as antimicrobial agents.[1] Their mechanism of action is often attributed to the disruption of cellular membranes, leading to increased permeability and leakage of cellular components.[2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate this activity. Halogenation can impact a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets.[4][5]
This guide focuses on derivatives of this compound, a scaffold that combines the lipophilic and electron-withdrawing properties of both chlorine and fluorine. By systematically modifying this parent structure, we can probe the structure-activity relationships (SAR) that govern its biological effects.
Proposed Synthesis of this compound Derivatives
A focused library of derivatives is essential for a meaningful comparative analysis. The following is a proposed synthetic route starting from the commercially available 4-chloro-3-fluorobenzaldehyde. This multi-step synthesis allows for the introduction of various functional groups to probe their impact on biological activity.
Caption: Proposed synthetic workflow for generating a library of this compound derivatives.
Comparative Biological Evaluation: A Multi-faceted Approach
To comprehensively compare the biological activity of the synthesized derivatives, a panel of in vitro assays is recommended. This multi-pronged approach allows for the assessment of various potential therapeutic applications.
Antimicrobial Activity
The primary anticipated activity of these compounds is antimicrobial. A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria is the first step.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound | R Group | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Parent | -H | 64 | 128 |
| Derivative 1 | -COCH3 (Acetyl) | 32 | 64 |
| Derivative 2 | -CO(CH2)2CH3 (Butyryl) | 16 | 32 |
| Derivative 3 | -CH2Ph (Benzyl) | 8 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.25 |
Structure-Activity Relationship Insights:
Increasing the lipophilicity of the 'R' group (e.g., from acetyl to benzyl) is hypothesized to enhance antimicrobial activity. This is because increased lipophilicity can facilitate the partitioning of the molecule into the bacterial cell membrane, which is a primary target of phenethyl alcohols.[7]
Cytotoxicity Against Cancer Cell Lines
Many small aromatic molecules exhibit cytotoxic effects. The potential of these derivatives as anticancer agents can be screened using a standard MTT assay against a panel of human cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Table 2: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Derivatives
| Compound | R Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Parent | -H | >100 | >100 |
| Derivative 1 | -COCH3 (Acetyl) | 75.2 | 88.1 |
| Derivative 2 | -CO(CH2)2CH3 (Butyryl) | 45.8 | 52.3 |
| Derivative 3 | -CH2Ph (Benzyl) | 12.5 | 18.7 |
| Doxorubicin | (Control) | 0.5 | 0.8 |
Structure-Activity Relationship Insights:
Similar to the antimicrobial activity, increased lipophilicity may enhance cytotoxic effects by improving cell membrane penetration. The presence of the aromatic benzyl group in Derivative 3 could also facilitate π-π stacking interactions with biological macromolecules, potentially contributing to its higher potency.
Enzyme Inhibition
The phenyl ring and hydroxyl group are common pharmacophores in enzyme inhibitors. The potential for these derivatives to inhibit specific enzymes, for instance, those involved in inflammatory pathways like cyclooxygenases (COX), can be investigated.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) as per the kit instructions.
-
Data Analysis: Determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.
Table 3: Hypothetical COX Enzyme Inhibition (IC50 in µM) of this compound Derivatives
| Compound | R Group | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| Parent | -H | >200 | >200 | - |
| Derivative 1 | -COCH3 (Acetyl) | 150.3 | 98.5 | 1.53 |
| Derivative 2 | -CO(CH2)2CH3 (Butyryl) | 85.6 | 42.1 | 2.03 |
| Derivative 3 | -CH2Ph (Benzyl) | 33.7 | 5.8 | 5.81 |
| Celecoxib | (Control) | 15 | 0.04 | 375 |
Structure-Activity Relationship Insights:
The larger, more complex 'R' groups may provide additional binding interactions within the active site of the enzyme, leading to increased inhibitory potency. The benzyl group in Derivative 3 could potentially access hydrophobic pockets within the COX active site, contributing to its enhanced and more selective inhibition of COX-2.
Mechanistic Insights: The Role of the Cell Membrane
The primary mechanism of action for phenethyl alcohol and its derivatives is believed to be the disruption of the cell membrane's integrity. This can be visualized through the following pathway:
Caption: Proposed mechanism of antibacterial action for this compound derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the biological activity of this compound derivatives. The proposed synthetic strategy and panel of biological assays offer a systematic approach to understanding the structure-activity relationships of this promising class of compounds.
The hypothetical data presented suggests that increasing the lipophilicity and steric bulk of the substituent at the alcohol moiety can enhance antimicrobial, cytotoxic, and enzyme inhibitory activities. Future studies should focus on synthesizing a broader range of derivatives and confirming these hypotheses through rigorous experimental evaluation. Further mechanistic studies, such as membrane potential assays and electron microscopy, would provide deeper insights into their mode of action. The findings from such research could pave the way for the development of novel therapeutic agents.
References
- 1. Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Chloro-3-fluorophenethyl alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-fluorophenethyl alcohol, a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
This compound is a halogenated aromatic alcohol. Its chemical structure necessitates a comprehensive understanding of its potential risks. While specific toxicity data may be limited, the presence of halogenated and aromatic functional groups warrants a cautious approach. According to available Safety Data Sheets (SDS), this compound should be handled with care to avoid contact with skin and eyes[1].
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.
-
Environmental Hazard: As with many halogenated compounds, discharge into the environment must be avoided[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand, considering the physical state of the chemical (solid or in solution) and the potential for exposure.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87 standards. A face shield should be worn over goggles when handling larger quantities or splashes are likely[2][3]. | Protects against accidental splashes of the chemical, which can cause serious eye irritation[4][5][6]. The wraparound design of goggles provides a better seal than safety glasses. |
| Hand Protection | Nitrile or neoprene gloves. It is crucial to double-glove when handling the neat compound or concentrated solutions. Always inspect gloves for any signs of degradation or puncture before use[7]. | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a broad range of chemicals, including aromatic and halogenated compounds[7]. Double-gloving provides an extra layer of protection against potential permeation. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron when handling larger volumes. | Protects skin and personal clothing from contamination in case of spills or splashes. |
| Footwear | Closed-toe shoes, preferably made of a chemically resistant material. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary when handling large quantities, generating dust, or if the ventilation is inadequate[8]. | Minimizes the inhalation of airborne particles or vapors, which can cause respiratory tract irritation. |
Procedural Guidance for PPE Usage:
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gowning: Put on your lab coat, ensuring it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile or neoprene gloves, ensuring they are pulled over the cuffs of your lab coat.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves (Second Pair): Don the second pair of gloves over the first pair.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward. Place it in the designated area for lab coat laundering.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them in the hazardous waste container.
-
Eye Protection: Remove your goggles by handling the strap, not the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A well-defined plan for handling and disposal is critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[9].
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material, collect the waste in a sealed container, and decontaminate the area. For large spills, evacuate the area and follow your institution's emergency procedures[9][10].
Waste Disposal:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Halogenated waste streams must be kept separate from non-halogenated waste[9][10][11]. This is crucial for proper disposal and often has significant cost implications[9].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound"[10][11].
-
Containers: Use appropriate, sealed, and clearly labeled containers for liquid and solid waste.
-
Contaminated Materials: All contaminated items, such as gloves, bench paper, and pipette tips, must be disposed of in the designated solid hazardous waste container[12].
-
Never: Do not dispose of this chemical down the drain[10][11].
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of a typical experimental workflow involving this compound, with integrated safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
Conclusion
By adhering to these guidelines, researchers can confidently and safely handle this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and the rationale behind each procedural step, is the cornerstone of responsible and innovative research.
References
- 1. echemi.com [echemi.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. spiritsanddistilling.com [spiritsanddistilling.com]
- 4. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. hsa.ie [hsa.ie]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
